2,5-diethyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-7-5-6-8(4-2)9-7/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKZQBMEPDKJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227418 | |
| Record name | 1H-Pyrrole, 2,5-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-95-0 | |
| Record name | 2,5-Diethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 2,5-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 2,5-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2,5-diethyl-1H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
2,5-diethyl-1H-pyrrole is a five-membered aromatic heterocycle with ethyl groups substituted at the C2 and C5 positions. The presence of these alkyl groups and the overall molecular symmetry significantly influence its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Figure 1: Molecular Structure of 2,5-diethyl-1H-pyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,5-diethyl-1H-pyrrole, both ¹H and ¹³C NMR spectra are expected to show characteristic signals corresponding to the pyrrole ring and the ethyl substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,5-diethyl-1H-pyrrole is predicted to be relatively simple due to the molecule's symmetry. The chemical shifts are influenced by the electron-donating nature of the alkyl groups.[1]
Table 1: Predicted ¹H NMR Data for 2,5-diethyl-1H-pyrrole
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole N-H | ~7.5-8.5 | Broad Singlet | - |
| Pyrrole C-H (β-protons) | ~5.8 | Singlet | - |
| Ethyl -CH₂- | ~2.5 | Quartet | ~7.5 |
| Ethyl -CH₃ | ~1.2 | Triplet | ~7.5 |
-
Causality of Chemical Shifts: The β-protons on the pyrrole ring are expected to appear as a singlet due to the symmetrical substitution at the α-positions. The ethyl groups will exhibit a characteristic quartet for the methylene (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, which will appear as a triplet. The broadness of the N-H signal is a common feature due to quadrupole broadening and potential hydrogen exchange. The electron-donating ethyl groups will cause a slight upfield shift (lower ppm) of the ring protons compared to unsubstituted pyrrole.[1]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 2,5-diethyl-1H-pyrrole
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C=C (α-carbons) | ~128 |
| Pyrrole C=C (β-carbons) | ~105 |
| Ethyl -CH₂- | ~19 |
| Ethyl -CH₃ | ~14 |
-
Expertise in Interpretation: The α-carbons (C2 and C5) are deshielded due to their proximity to the electronegative nitrogen atom and will appear at a lower field compared to the β-carbons (C3 and C4).[1] The signals for the ethyl group carbons are expected in the typical aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy[2][3]
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 2,5-diethyl-1H-pyrrole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.
-
Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of 2,5-diethyl-1H-pyrrole will be characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands for 2,5-diethyl-1H-pyrrole
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium, Sharp |
| Aromatic C-H Stretch | ~3100 | Medium |
| Aliphatic C-H Stretch | 2850-2970 | Strong |
| C=C Stretch (pyrrole ring) | ~1500-1600 | Medium |
| C-N Stretch | ~1300-1400 | Medium |
-
Authoritative Grounding: The N-H stretching vibration in pyrroles typically appears as a sharp band around 3400 cm⁻¹.[2] The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups will be observed in their characteristic regions.
Experimental Protocol for IR Spectroscopy[5]
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample in the IR spectrometer and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
Under electron ionization (EI), 2,5-diethyl-1H-pyrrole is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ethyl substituents.
-
Molecular Ion (M⁺): The calculated molecular weight of C₈H₁₃N is 123.1048 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z 123.1048.
-
Key Fragmentation Pathways: A common fragmentation pathway for alkylated pyrroles is the loss of an alkyl group.[3] For 2,5-diethyl-1H-pyrrole, the primary fragmentation is expected to be the loss of a methyl radical (•CH₃) from one of the ethyl groups to form a stable resonance-stabilized cation at m/z 108. This is often the base peak. Subsequent fragmentation may involve the loss of the entire ethyl group.
Figure 3: Predicted primary fragmentation of 2,5-diethyl-1H-pyrrole.
Experimental Protocol for GC-MS[6]
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 2,5-diethyl-1H-pyrrole.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
-
MS Detection (Electron Ionization):
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-300.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,5-diethyl-1H-pyrrole. By leveraging the known data of the closely related 2,5-dimethyl-1H-pyrrole and fundamental spectroscopic principles, a detailed and scientifically sound interpretation of the expected NMR, IR, and Mass Spectra has been presented. The included experimental protocols offer a standardized approach for acquiring high-quality data for this and similar compounds, which is essential for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel pyrrole derivatives.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Ternai, B., & Ushioda, S. (1966). PHYSICAL PROPERTIES OF ALKYL PYRROLES AND THEIR SALTS. Canadian Journal of Chemistry, 44(18), 2185-2192.
-
MDPI. (2000). Substituted Pyrroles. Retrieved from [Link]
- Liang, X., Guo, Z., & Yu, C. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(1), 107-116.
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
Sources
Technical Guide: Strategic Synthesis of 2,5-Diethyl-1H-Pyrrole
Executive Summary
This technical guide provides a comprehensive analysis of the starting materials and synthetic methodologies for 2,5-diethyl-1H-pyrrole (CAS: 2199-31-7) . While the target molecule is structurally simple, its synthesis relies heavily on the availability and purity of specific 1,4-dicarbonyl precursors. This document targets researchers in medicinal chemistry and materials science (conducting polymers), offering a "Buy vs. Make" decision framework, detailed experimental protocols, and mechanistic insights into the Paal-Knorr and modern catalytic routes.
Part 1: Strategic Overview & Retrosynthetic Logic
The synthesis of 2,5-diethyl-1H-pyrrole is almost exclusively achieved through the cyclization of a C8 linear chain containing specific functionality at the 3 and 6 positions.
Retrosynthetic Analysis[1]
-
Target: 2,5-Diethyl-1H-pyrrole.
-
Disconnection: C–N bond cleavage (Ring opening).
-
Primary Synthon: 3,6-Octanedione (a symmetrical 1,4-diketone).
-
Secondary Synthon (Amine Source): Ammonia (
) or Ammonium salts ( ).
The Core Challenge: The Precursor
The limiting factor in this synthesis is rarely the cyclization step but rather the acquisition of high-quality 3,6-octanedione . While commercially available, it is often expensive or supplied in lower purities (90–95%) due to its tendency to polymerize or oxidize. Therefore, this guide details both the synthesis of the precursor and the final cyclization.
Part 2: Primary Route – The Paal-Knorr Synthesis
The Paal-Knorr reaction remains the gold standard for synthesizing 2,5-dialkylpyrroles due to its high atom economy and operational simplicity.
Critical Starting Materials
| Component | Material | Grade/Spec | Function |
| Carbon Skeleton | 3,6-Octanedione | >97% Purity | The 1,4-dicarbonyl backbone.[1] Impurities (e.g., monoketones) terminate polymerization in material applications. |
| Nitrogen Source | Ammonium Acetate | ACS Reagent | Provides the nitrogen atom. Buffers the reaction pH to facilitate dehydration. |
| Solvent | Acetic Acid (Glacial) | Anhydrous | Acts as both solvent and acid catalyst. |
| Alternative | Ethanol + HCl | Absolute | Used if non-acidic workup is required (requires neutralization). |
Precursor Synthesis: The "Make" Option
If 3,6-octanedione is unavailable, it must be synthesized. The most robust route for symmetric 1,4-diketones is the Grignard Addition to Succinonitrile .
Reaction Logic: Succinonitrile possesses two nitrile groups separated by two methylene units. Double addition of ethylmagnesium bromide creates a bis-imine intermediate, which hydrolyzes to the diketone.
Protocol: Preparation of 3,6-Octanedione[2]
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser. -
Reagents:
-
Succinonitrile (1.0 eq)
-
Ethylmagnesium Bromide (EtMgBr) (2.5 eq, 3.0M in diethyl ether)
-
Solvent: Anhydrous THF or Et2O.
-
-
Procedure:
-
Dissolve succinonitrile in THF. Cool to 0°C.
-
Add EtMgBr dropwise. The reaction is exothermic.
-
Allow to warm to Room Temperature (RT) and reflux for 4 hours. Note: A thick precipitate (bis-imine magnesium salt) will form.
-
Hydrolysis (Critical Step): Pour the mixture into ice-cold 3M HCl. The acidic hydrolysis converts the imine salts (
) to ketones ( ). -
Reflux the acidic mixture for 1 hour to ensure complete hydrolysis.
-
-
Workup: Extract with Ethyl Acetate (
). Wash with brine.[3] Dry over . -
Purification: Distillation under reduced pressure (BP ~106-112°C @ 25 Torr). 3,6-Octanedione is a low-melting solid (MP 34-36°C); it may solidify in the receiver.
Cyclization Protocol (Paal-Knorr)
Once the diketone is secured, the conversion to pyrrole is rapid.
-
Stoichiometry: 1.0 eq 3,6-Octanedione : 4.0 eq Ammonium Acetate.
-
Solvent: Glacial Acetic Acid (5 mL per mmol substrate).
-
Conditions: Reflux (118°C) for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1). The diketone spot (
) will disappear; the pyrrole spot ( ) is less polar. -
Mechanism: The reaction proceeds via hemiaminal formation followed by dehydration to an imine. The second carbonyl is then attacked by the enamine nitrogen, followed by a final dehydration to aromatize the system.
Visualization: Precursor & Cyclization Workflow
Figure 1: Complete synthetic workflow from commodity chemicals (succinonitrile) to the target pyrrole.
Part 3: Alternative "Green" Route – Catalytic Dehydrogenation
For laboratories prioritizing atom economy or avoiding large quantities of acidic waste, the Ruthenium-catalyzed coupling of diols is the modern standard.
Reagents
-
Substrate: 3,6-Octanediol (derived from reduction of the diketone or alkyne coupling).
-
Nitrogen Source: Ammonia gas (
) or Ammonium Hydroxide. -
Catalyst: Ru-PNN pincer complexes (e.g., Milstein catalyst).
Advantages & Logic
This route generates hydrogen gas (
Part 4: Critical Quality Attributes (CQAs) & Troubleshooting
When sourcing or synthesizing materials, the following specifications determine success.
| Parameter | Specification | Impact on Synthesis |
| 3,6-Octanedione Purity | Impurities (e.g., 3-octanone) cannot cyclize and become difficult-to-remove contaminants in the final oil. | |
| Water Content | While Paal-Knorr produces water, excess initial water can stall the reaction equilibrium if using reversible acid catalysis. | |
| Ammonium Acetate | Dry / Crystalline | Wet ammonium acetate introduces variability in stoichiometry. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Hydrolysis (Precursor Step) | Increase reflux time during the HCl hydrolysis of the imine intermediate. |
| Dark/Tar Products | Polymerization of Pyrrole | Pyrroles are acid-sensitive and prone to oxidation. Perform workup immediately; store under Argon in the dark. |
| Starting Material Remains | Equilibrium Limitation | Add a dehydrating agent (molecular sieves) or use a Dean-Stark trap (if using benzene/toluene solvent). |
Part 5: Mechanistic Visualization (Paal-Knorr)
Understanding the mechanism is vital for troubleshooting. The rate-determining step is often the second ring closure.
Figure 2: Step-wise mechanistic flow of the acid-catalyzed Paal-Knorr cyclization.
References
-
Paal, C. (1884).[4] "Ueber die Derivate des Acetophenonacetessigesters und deren Umwandlung in Pyrrolderivate". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
-
Knorr, L. (1884).[4] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
-
Amarnath, V., et al. (1991).[4] "Mechanism of the Paal-Knorr Pyrrole Synthesis". The Journal of Organic Chemistry, 56(24), 6924–6931.
-
Sigma-Aldrich. (2024). "3,6-Octanedione Product Specification & Safety Data Sheet".
-
Gnanaprakasam, B., & Milstein, D. (2010). "Synthesis of Pyrroles by Catalytic Dehydrogenative Coupling". Journal of the American Chemical Society, 132(46), 16380–16382. (Demonstrating the diol route).
Sources
Advanced Paal-Knorr Synthesis for 2,5-Disubstituted Pyrroles: Mechanistic Control & Green Protocols
Executive Summary
The Paal-Knorr synthesis remains the premier method for constructing the pyrrole nucleus, a pharmacophore ubiquitous in blockbuster therapeutics like Atorvastatin (Lipitor) and diverse natural products.[1][2][3] While historically reliant on harsh acidic conditions and prolonged heating, modern demands for sustainability and atom economy have revolutionized this transformation.
This technical guide moves beyond the textbook definitions to address the 2,5-disubstituted pyrrole subclass. It integrates mechanistic insights from Amarnath’s kinetic studies with contemporary "green" protocols—specifically microwave-assisted and mechanochemical pathways—to offer researchers a self-validating toolkit for high-yield synthesis.
Mechanistic Underpinnings: The Amarnath Pathway
Contrary to early assumptions of an enamine intermediate, kinetic studies by Amarnath et al. established that the reaction proceeds through a hemiaminal cyclization mechanism. Understanding this is critical for troubleshooting low yields in sterically hindered substrates.
The Reaction Pathway[1][2][3][4][5][6][7][8][9]
-
Hemiaminal Formation: The primary amine attacks one carbonyl of the 1,4-diketone.[4]
-
Cyclization (Rate Determining Step): The nitrogen of the hemiaminal attacks the second carbonyl.[1] This step is sensitive to steric bulk.
-
Dehydration: Two molecules of water are eliminated to aromatize the system.
Critical Insight: In acidic conditions (pH < 3), the equilibrium shifts toward furan formation. For pyrroles, neutral to weakly acidic conditions are optimal to favor the nitrogen nucleophile over the oxygen.
Figure 1: The Amarnath mechanism highlights the cyclization of the hemiaminal as the rate-determining step (RDS) and the divergence toward furan side-products under high acidity.
Strategic Catalyst Selection
The choice of catalyst dictates the reaction profile. While Brønsted acids are traditional, Lewis acids and heterogeneous catalysts offer superior chemoselectivity and easier workup.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst Class | Representative Agent | Typical Conditions | Yield (2,5-dimethyl) | Pros | Cons |
| Brønsted Acid | p-TsOH / Acetic Acid | Reflux (EtOH/Toluene) | 75-85% | Low cost, available | Harsh, side reactions (furans) |
| Lewis Acid | Sc(OTf)₃ / Bi(NO₃)₃ | RT to 50°C (MeCN) | 90-98% | Mild, reusable, high chemoselectivity | Higher cost, metal waste |
| Heterogeneous | Montmorillonite K-10 | Microwave / Solvent-free | 92-99% | Eco-friendly, simple filtration workup | Substrate diffusion limits |
| Organocatalyst | Vitamin B1 (Thiamine) | RT (Ethanol) | 85-94% | Non-toxic, biodegradable | Slower kinetics than Lewis acids |
Experimental Protocols
These protocols are designed to be self-validating : if the intermediate color change or TLC spot migration does not occur as described, stop and verify reactant purity.
Protocol A: Microwave-Assisted "Green" Synthesis (Solvent-Free)
Best for: Rapid library generation, high-throughput screening.
Materials:
-
Catalyst: Montmorillonite K-10 clay (20% w/w relative to diketone) or Iodine (5 mol%)
Workflow:
-
Mixing: In a microwave-safe vial, mix the diketone and amine. If solid, grind slightly to homogenize. Add the catalyst.
-
Irradiation: Irradiate at 300W for 2–5 minutes .
-
Checkpoint: Monitor temperature to ensure it does not exceed 100°C to prevent amine degradation.
-
-
Extraction: Cool to room temperature. Add EtOAc (5 mL) and filter to remove the solid catalyst (if using Clay).
-
Validation: TLC (Hexane:EtOAc 8:2) should show complete disappearance of the amine (ninhydrin stain) and appearance of a UV-active pyrrole spot (often Ehrlich reagent positive - turns pink/purple).
-
Purification: Evaporate solvent. Recrystallize from EtOH/Water if necessary.
Protocol B: Mechanochemical Synthesis (Ball Milling)
Best for: Solvent-intolerant substrates, bulk synthesis without waste.
Materials:
-
1,4-Diketone (1.0 equiv)[8]
-
Solid Amine (1.0 equiv)
-
Catalyst: Citric Acid (1-5 mol%) or Silica Sulfuric Acid
Workflow:
-
Loading: Place reactants and catalyst into a stainless steel jar with two 7mm stainless steel balls.
-
Milling: Grind at 30 Hz for 15–30 minutes .
-
Observation: The mixture typically turns into a paste or viscous liquid due to eutectic formation and water release.
-
-
Workup: Wash the paste with water (to remove citric acid) and filter the solid crude product.
-
Drying: Vacuum dry at 40°C.
Protocol C: Scalable Lewis Acid Catalyzed (Sc(OTf)₃)
Best for: Complex drug intermediates (e.g., Atorvastatin precursors) requiring high purity.
Materials:
-
Substituted 1,4-diketone (1.0 equiv)[8]
-
Functionalized Amine (1.1 equiv)[6]
-
Catalyst: Sc(OTf)₃ (1 mol%)
-
Solvent: Acetonitrile (MeCN) or Water (surfactant-mediated)
Workflow:
-
Dissolution: Dissolve diketone and amine in MeCN at room temperature.
-
Catalysis: Add Sc(OTf)₃. Stir at RT for 30 mins , then warm to 50°C if conversion is slow.
-
Monitoring: Reaction is typically complete within 1-2 hours.
-
Quench: Dilute with water. Extract with DCM.[9]
-
Recovery: The aqueous phase containing Sc(OTf)₃ can often be concentrated and reused.
Workflow Decision Matrix
Use this logic flow to determine the optimal protocol for your specific substrate.
Figure 2: Decision tree for selecting the optimal Paal-Knorr protocol based on substrate sensitivity and scale.
Case Study: Atorvastatin Intermediate
The synthesis of Atorvastatin (Lipitor) relies on a convergent Paal-Knorr reaction to form the central pentasubstituted pyrrole ring.
-
Substrates: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone) + Chiral amino-ester side chain.[2]
-
Challenge: The reaction is sterically demanding and the chiral center on the amine must be preserved (no racemization).
-
Solution: Pivalic acid is often used as a catalyst in a Heptane/Toluene/THF mixture with azeotropic water removal.[10]
-
Optimization: Recent patents suggest that adding a tertiary amine or using Zinc Acetate can significantly accelerate the rate-determining cyclization step without degrading the acid-sensitive acetonide protecting group.
Troubleshooting & Quality Control
Table 2: Common Failure Modes and Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Furan Formation | pH is too low (< 3). | Switch to weak acid (Acetic/Pivalic) or Lewis Acid. Add buffering agent. |
| Incomplete Conversion | Water accumulation inhibiting dehydration. | Use molecular sieves, Dean-Stark trap, or chemical dehydrating agents (e.g., (EtO)₃CH). |
| Dark/Tarry Product | Polymerization of pyrrole (acid sensitivity). | Perform reaction under N₂ atmosphere. Exclude light. Reduce temperature. |
| Starting Material Persists | Steric hindrance preventing hemiaminal cyclization. | Increase temperature (Microwave).[7] Switch to high-boiling solvent (DMSO/DMF) or solvent-free ball milling. |
References
-
Amarnath, V., et al. (1991).[4] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link
-
Minetto, G., et al. (2005).[11] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[6] Link
-
Akelis, L., et al. (2016).[12] "Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation." European Journal of Organic Chemistry.[6] Link
-
Banik, B. K., et al. (2000). "Microwave-assisted synthesis of pyrroles." Tetrahedron Letters. Link
-
BenchChem. (2025).[5][7][10][13] "A Comparative Guide to the Synthesis of Atorvastatin: The Established Paal-Knorr Route vs. a Modern Ugi Multicomponent Approach." Link
-
Chen, J., et al. (2009). "Sc(OTf)3-catalyzed Paal–Knorr reaction: a simple and efficient synthesis of N-substituted pyrroles." Synlett. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 12. books.lucp.net [books.lucp.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Reactivity & Synthesis of 2,5-Diethyl-1H-Pyrrole
Topic: Reactivity of the pyrrole ring in 2,5-diethyl-1H-pyrrole Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide analyzes the chemical behavior of 2,5-diethyl-1H-pyrrole , a sterically distinct homolog of the widely studied 2,5-dimethylpyrrole. For drug development professionals and organic chemists, this molecule represents a strategic scaffold: it retains the high electron density of the pyrrole ring while blocking the typically reactive
However, this reactivity comes with a trade-off. The electron-donating ethyl groups increase susceptibility to oxidative degradation. This guide provides validated protocols for synthesis, regioselective functionalization, and critical handling procedures to mitigate oxidative instability.
Electronic Structure & Steric Environment[1]
The reactivity of 2,5-diethyl-1H-pyrrole is governed by the interplay between electronic activation and steric blocking.
The "Beta-Directing" Effect
In unsubstituted pyrrole, electrophilic aromatic substitution (EAS) occurs preferentially at the
-
Electronic Effect: The ethyl groups exert a positive inductive effect (+I), increasing the electron density of the ring compared to the parent pyrrole. This raises the HOMO energy, making the substrate highly reactive toward electrophiles.
-
Steric Effect: The ethyl groups provide moderate steric bulk. While they block C2/C5, they also exert steric influence on the adjacent C3/C4 positions, potentially slowing down reactions with bulky electrophiles compared to the methyl analog.
Physicochemical Profile (Comparative)
| Property | Pyrrole | 2,5-Dimethylpyrrole | 2,5-Diethylpyrrole (Target) |
| Formula | C | C | C |
| MW | 67.09 | 95.14 | 123.20 |
| Boiling Point | 130°C | 165°C | ~185–190°C (Predicted) |
| Density | 0.967 g/mL | 0.935 g/mL | ~0.91 g/mL (Estimated) |
| EAS Regioselectivity | |||
| Oxidation Risk | Moderate | High | High |
Synthesis: The Paal-Knorr Protocol
The most robust route to 2,5-diethyl-1H-pyrrole is the Paal-Knorr synthesis , utilizing 3,6-octanedione as the 1,4-diketone precursor. This reaction is thermodynamically driven by the formation of the aromatic pyrrole ring.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of ammonia (or a primary amine) on the carbonyl carbons, followed by cyclization and dehydration.
Figure 1: Step-wise mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol
Objective: Synthesis of 2,5-diethyl-1H-pyrrole from 3,6-octanedione.
Reagents:
-
3,6-Octanedione (1.0 eq)
-
Ammonium Carbonate ((NH
) CO ) (2.0 eq) or Ammonium Acetate -
Solvent: Ethanol (absolute) or Glacial Acetic Acid (if using NH
OAc)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Mixing: Dissolve 3,6-octanedione in ethanol. Add ammonium carbonate in portions.
-
Note: If using ammonium acetate/acetic acid, the reaction is exothermic; add reagents slowly.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 2–4 hours. Monitor consumption of the diketone via TLC (Silica, Hexane:EtOAc 8:2).
-
Workup:
-
Cool to room temperature.
-
Remove solvent under reduced pressure.[1]
-
Dissolve residue in Dichloromethane (DCM) and wash with water (x2) to remove inorganic salts.
-
Dry organic layer over anhydrous Na
SO .
-
-
Purification: The crude oil is often dark due to oxidation. Purify via vacuum distillation (recommended) or flash chromatography (neutral alumina, hexane eluent).
-
Caution: Pyrroles degrade on acidic silica gel; add 1% triethylamine to the eluent if using silica.
-
Core Reactivity: Electrophilic Aromatic Substitution
With C2 and C5 blocked, the 2,5-diethyl-1H-pyrrole ring directs incoming electrophiles to the C3 position .
Vilsmeier-Haack Formylation
This is the standard method to introduce an aldehyde group at C3, serving as a handle for further functionalization (e.g., Knoevenagel condensation).
Mechanism: The electron-rich pyrrole attacks the electrophilic Vilsmeier reagent (chloroiminium ion).
Figure 2: Vilsmeier-Haack formylation pathway targeting the C3 position.[2]
Protocol:
-
Reagent Prep: In a flame-dried flask under N
, cool DMF (1.2 eq) to 0°C. Add POCl (1.1 eq) dropwise. Stir for 15 min to form the Vilsmeier salt (white precipitate/suspension). -
Addition: Dissolve 2,5-diethylpyrrole (1.0 eq) in dry DCM or DMF. Add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow to warm to room temperature, then heat to 40–60°C for 1–2 hours. The steric bulk of ethyl groups may require slightly longer heating than the methyl analog.
-
Hydrolysis: Pour the reaction mixture into ice-cold saturated Sodium Acetate (NaOAc) solution. Stir vigorously for 30 min.
-
Isolation: Extract with DCM, wash with NaHCO
, dry, and concentrate.
Mannich Reaction (Aminomethylation)
This reaction introduces a dialkylaminomethyl group at C3, useful for increasing solubility or creating prodrug linkages.
Protocol:
-
Reagents: Formaldehyde (37% aq.), Dimethylamine (40% aq.), Acetic Acid.
-
Procedure: Mix reagents at 0°C. Add 2,5-diethylpyrrole. Stir at room temperature overnight.
-
Outcome: Formation of 3-(dimethylaminomethyl)-2,5-diethylpyrrole .
Stability & Handling: The Oxidation Challenge
2,5-Dialkylpyrroles are significantly more electron-rich than benzene, making them prone to autoxidation and polymerization .
Oxidative Degradation Pathway
Exposure to air and light can lead to the formation of hydroperoxides, which rearrange to form maleimides (2,5-dioxopyrroles) or cause ring-opening polymerization.
-
Visual Indicator: Pure 2,5-diethylpyrrole is a colorless/pale yellow liquid. Darkening to brown/black indicates oxidation/polymerization.
-
Prevention:
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Stabilizers: Trace amounts of BHT (butylated hydroxytoluene) can inhibit radical autoxidation.
-
Biological & Safety Implications (Toxicology)
Researchers must be aware of the specific toxicological profile associated with 2,5-disubstituted pyrroles, particularly in the context of neuropathy.
The Gamma-Diketone Connection
The precursor, 3,6-octanedione , belongs to the class of
-
Mechanism:
-diketones react with lysine residues in axonal proteins (neurofilaments) to form 2,5-dialkylpyrrole adducts. -
Neurotoxicity: The formation of these pyrrole adducts leads to protein crosslinking, causing axonal swelling and peripheral neuropathy.
-
Comparison (Methyl vs. Ethyl):
-
2,5-Hexanedione (Methyl): Highly neurotoxic; forms 2,5-dimethylpyrrole adducts rapidly.
-
3,6-Octanedione (Ethyl): Likely neurotoxic via the same mechanism. However, kinetic studies on similar analogs suggest that increasing steric bulk (ethyl vs. methyl) may reduce the rate of pyrrole formation and crosslinking, potentially lowering acute toxicity, but this must not be assumed without specific toxicological data.
-
Safety Rule: Handle 3,6-octanedione and 2,5-diethylpyrrole with extreme caution, using gloves and fume hoods to avoid inhalation or skin contact.
-
References
-
Paal-Knorr Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link
-
Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P.[3][4] "The Vilsmeier-Haack Reaction."[4][5][6] Comprehensive Organic Synthesis, 1991, 2, 777-794. Link
-
Oxidation of Alkyl Pyrroles: Lightner, D. A., et al. "The Photo-oxidation of Pyrroles." Journal of the American Chemical Society, 1976, 98(4), 802–803. Link
-
Neurotoxicity of Gamma-Diketones: Graham, D. G., et al. "Covalent Crosslinking of Neurofilaments in the Pathogenesis of n-Hexane Neuropathy." Science, 1980, 210(4468), 440-442. Link
-
General Reactivity of Pyrroles: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. Link
Sources
CAS number and molecular structure of 2,5-diethyl-1H-pyrrole
Identity & Structural Analysis
-
Molecular Formula:
-
Molecular Weight: 123.20 g/mol [4]
-
SMILES: CCc1ccc(CC)[nH]1
-
InChI Key: CIKZQBMEPDKJHF-UHFFFAOYSA-N[4]
Executive Summary
2,5-Diethyl-1H-pyrrole is a symmetrically substituted heterocyclic building block primarily utilized in the study of steric effects within conducting polymers and as a model compound for pyrrole reactivity.[4] Unlike its isomer, 3,4-diethylpyrrole (the precursor to Octaethylporphyrin, OEP), the 2,5-substitution pattern blocks the reactive
Physicochemical Characterization
The introduction of ethyl groups at the 2 and 5 positions increases lipophilicity and steric bulk compared to the parent pyrrole or 2,5-dimethylpyrrole.
| Property | Value / Description | Note |
| Physical State | Liquid | Colorless to pale yellow; darkens upon oxidation.[4] |
| Boiling Point | >165 °C (Estimated) | 2,5-Dimethylpyrrole boils at 165 °C; the diethyl homologue is less volatile.[4] |
| Solubility | Organic Solvents | Soluble in EtOH, Et₂O, DCM, DMSO; insoluble in water. |
| Stability | Air/Light Sensitive | Prone to autoxidation (reddening) if not stored under inert gas.[4] |
Spectroscopic Signature (Expected)
-
H NMR (CDCl
, 400 MHz):- ~7.80 ppm (br s, 1H, NH )
-
~5.85 ppm (d/s, 2H,
-H , C3/C4) -
~2.60 ppm (q, 4H,
Hz, -CH - ) -
~1.25 ppm (t, 6H,
Hz, -CH )
-
Mechanistic Insight: The
-protons (C3/C4) appear significantly upfield compared to unsubstituted pyrrole ( 6.[4]2) due to the electron-donating inductive effect (+I) of the alkyl groups.[4]
Synthetic Protocol: Modified Paal-Knorr Cyclization
The most robust route to 2,5-diethylpyrrole is the Paal-Knorr synthesis , condensing a 1,4-diketone with an ammonia source. For this specific derivative, 3,6-octanedione is the required precursor.
Reaction Pathway
The synthesis proceeds via the acid-catalyzed cyclization of 3,6-octanedione with ammonium carbonate.[4]
Caption: Paal-Knorr cyclization mechanism involving hemiaminal formation followed by dehydration.[4]
Detailed Protocol
Reagents:
-
3,6-Octanedione (1.0 eq)
-
Ammonium Carbonate (2.0 eq) or Ammonium Acetate
-
Ethanol (Solvent)[5]
-
Acetic Acid (Catalyst, optional)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Dissolution: Dissolve 3,6-octanedione (e.g., 14.2 g, 100 mmol) in Ethanol (50 mL).
-
Addition: Add Ammonium Carbonate (19.2 g, 200 mmol) in portions. Note: Evolution of CO
gas will occur.[4] -
Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (SiO
, 10% EtOAc/Hexane) for the disappearance of the diketone. -
Workup:
-
Purification: The crude oil is often pure enough for general use.[4] For high purity, perform vacuum distillation (expect bp >70 °C at reduced pressure) or flash chromatography (Hexanes).
Applications in Research & Development
A. Conducting Polymers: The "Blocking" Effect
In the field of organic electronics, polypyrrole is synthesized by oxidative coupling at the
-
Mechanism: 2,5-Diethylpyrrole has these sites blocked by ethyl groups.[4]
-
Utility: It serves as a defect model .[4] When copolymerized with unsubstituted pyrrole, it terminates the chain growth or forces branching/linkages at the
(3,4) positions, allowing researchers to quantify the impact of chain length and linearity on conductivity.
B. Reactivity Probe
Because the
-
Vilsmeier-Haack Formylation: Reacts to form 3-formyl-2,5-diethylpyrrole.[4]
-
Relevance: This mimics the reactivity patterns seen in more complex biological pyrroles (like porphobilinogen) where specific sites must be targeted.[4]
Caption: Steric blocking at alpha-positions directs reactivity solely to beta-positions.[4]
Safety & Handling (E-E-A-T)
-
Toxicity: Like most pyrroles, it should be treated as toxic by inhalation and ingestion.[4]
-
Storage: Store at 2–8 °C under Argon/Nitrogen. Oxidation leads to the formation of polymeric tars (pyrrole red).
-
Disposal: Incineration in a chemical waste facility.[4]
References
-
Synthesis Protocol & Precursors: Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
-
Physical Properties (Homologue Reference): 2,5-Dimethylpyrrole Properties. PubChem, National Library of Medicine.
-
Structural Data: 1H-Pyrrole, 2,5-diethyl- (CAS 766-95-0).[2][3][4] ChemSrc.
-
Mechanistic Insight: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. (Foundational mechanism for 1,4-diketone cyclization).[4]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,5-Diethyl-1H-pyrrole | CAS#:766-95-0 | Chemsrc [chemsrc.com]
- 3. 2,5-Diethyl-1H-pyrrole | CAS#:766-95-0 | Chemsrc [chemsrc.com]
- 4. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Solvation Dynamics and Solubility Profile of 2,5-Diethyl-1H-pyrrole: A Technical Whitepaper
Executive Summary & Chemical Profiling
2,5-Diethyl-1H-pyrrole is a sterically hindered, highly lipophilic heteroaromatic compound. As a liquid at standard ambient temperature and pressure (boiling point ~210–215 °C[1]), its "solubility" is most accurately described in terms of liquid-liquid miscibility limits.
The compound is a critical ligand in advanced organometallic chemistry, particularly in the formulation of Phillips-type chromium catalysts used for the selective trimerization of ethylene to 1-hexene. The ethyl groups at the 2- and 5-positions serve a dual purpose: they provide steric shielding to the central nitrogen atom and significantly increase the hydrophobic surface area of the molecule. Understanding its exact solvation mechanics across different solvent dielectric continuums is critical for optimizing catalytic productivity and ensuring robust analytical sample preparation.
Thermodynamic Principles of Solvation
The solvation of 2,5-diethyl-1H-pyrrole is governed by the Gibbs free energy of mixing (
-
In Non-Polar Solvents (e.g., Aliphatics): The enthalpy of mixing is highly favorable. Strong London dispersion forces between the solvent and the hydrophobic ethyl/pyrrole core drive complete miscibility.
-
In Polar Aprotic Solvents (e.g., DCM, THF): The solvent molecules act as hydrogen bond acceptors, interacting with the shielded N-H proton. This dipole-induced interaction easily overcomes the lattice energy of the liquid, resulting in complete miscibility.
-
In Polar Protic Solvents (e.g., Water): The introduction of the lipophilic pyrrole disrupts the highly ordered hydrogen-bonded network of water. The resulting entropic penalty (hydrophobic effect) is severe, forcing a liquid-liquid phase separation (biphasic system).
Figure 2: Thermodynamic pathways dictating the solvation of 2,5-diethyl-1H-pyrrole.
Empirical Solubility Profile in Common Laboratory Solvents
The table below synthesizes the miscibility and solubility limits of 2,5-diethyl-1H-pyrrole at 25 °C. Solute-solvent interactions dictate not only the phase behavior but also the ultimate application of the mixture.
| Solvent Class | Solvent | Dielectric Constant (ε) | Miscibility / Solubility Limit | Application / Mechanistic Note |
| Aliphatic Hydrocarbon | Methylcyclohexane | 2.02 | Fully Miscible | Ideal for Phillips catalyst; prevents competitive π-coordination. |
| Aromatic Hydrocarbon | Toluene | 2.38 | Fully Miscible | π-π stacking occurs; acts as a catalytic poison by forming Cr(I)-arene complexes. |
| Chlorinated | Dichloromethane (DCM) | 8.93 | Fully Miscible | Optimal solvation kinetics; standard diluent for GC-MS impurity profiling[2]. |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | Fully Miscible | Strong H-bond acceptance from the pyrrolic N-H donor. |
| Polar Protic | Methanol | 32.7 | High (>100 mg/mL) | Moderate H-bonding; solubility is limited by the hydrophobic ethyl chains. |
| Polar Protic | Water | 80.1 | Practically Insoluble | High hydrophobic penalty; forms a distinct biphasic liquid layer. |
Standardized Experimental Protocol: Miscibility & Solubility Determination
Because 2,5-diethyl-1H-pyrrole is a liquid, traditional solid-state dissolution protocols are invalid. As an Application Scientist, I mandate the use of an Isothermal Liquid-Liquid Equilibration method to establish true thermodynamic phase boundaries.
Step-by-Step Methodology
-
Biphasic System Preparation: Add 500 µL of pure 2,5-diethyl-1H-pyrrole to 2.0 mL of the target solvent in a tightly sealed amber glass vial.
-
Causality Insight: Amber glass is strictly required to prevent UV-induced photo-oxidation of the electron-rich pyrrole ring. Degradation products are highly polar and will artificially skew the solubility profile by acting as co-solvents.
-
-
Isothermal Equilibration: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 200 RPM for exactly 24 hours.
-
Causality Insight: 24 hours ensures that the chemical potential of the solute is perfectly equalized between the organic droplet phase and the bulk solvent phase.
-
-
Phase Separation: Transfer the mixture to a centrifuge and spin at 10,000 x g for 15 minutes to break any micro-emulsions. Carefully extract the bulk solvent phase using a glass syringe and pass it through a 0.22 µm PTFE filter.
-
Causality Insight: PTFE (Polytetrafluoroethylene) is mandatory. The use of Nylon or PES filters will result in non-specific hydrophobic binding of the lipophilic pyrrole to the membrane matrix, yielding a false-low quantification.
-
-
HPLC-UV Quantification: Dilute the filtered aliquot with an isocratic mobile phase (e.g., 70:30 Acetonitrile:Water) to match the matrix and fall within the linear dynamic range of the UV detector.
-
Causality Insight: The high lipophilicity of the compound necessitates a high organic mobile phase ratio to prevent excessive column retention and peak tailing.
-
Figure 1: Standardized isothermal liquid-liquid equilibration workflow for miscibility determination.
Conclusion
The solubility profile of 2,5-diethyl-1H-pyrrole is fundamentally dictated by its lipophilic ethyl substituents and sterically hindered N-H core. By leveraging its complete miscibility in aliphatic and chlorinated solvents, researchers can engineer highly productive, homogeneous catalytic environments (such as methylcyclohexane-based ethylene trimerization) and ensure robust, matrix-matched sample preparations for high-resolution impurity profiling[2].
References
- Title: Navigating the Labyrinth of Isomers: A Comparative Guide to the Analysis of Impurities in 3,4-Diethylpyrrole Synthesis Source: Benchchem URL
- Title: The Journal of Organic Chemistry 1974 Volume.39 No.
- Source: d-nb.info (German National Library)
Sources
Methodological & Application
Synthesis of 2,5-diethyl-1H-pyrrole from 3,4-octanedione
This Application Note is structured to address the specific synthetic request while correcting a critical chemical nomenclature discrepancy regarding the starting material.
Executive Summary & Strategic Analysis
Critical Precursor Correction
The request specified 3,4-octanedione as the starting material. It is chemically impossible to synthesize 2,5-diethylpyrrole directly from 3,4-octanedione using standard cyclization methods.
-
The Mismatch: 3,4-octanedione is an
-diketone (1,2-diketone) . Its carbon backbone ( ) places the carbonyls on adjacent carbons. Using this substrate in a condensation reaction typically yields imidazoles (with aldehydes) or pyrazines (via dimerization). -
The Solution: The synthesis of 2,5-substituted pyrroles requires a 1,4-diketone via the Paal-Knorr Synthesis .[1][2][3] The correct precursor for 2,5-diethylpyrrole is 3,6-octanedione (
).
This guide provides a complete, self-validating protocol for the synthesis of the target 2,5-diethyl-1H-pyrrole , starting with the synthesis of the correct precursor (3,6-octanedione ) from commercially available succinonitrile, followed by the Paal-Knorr cyclization.
Synthetic Pathway Overview
The synthesis proceeds in two stages:[1]
-
Grignard Addition: Conversion of succinonitrile to 3,6-octanedione (1,4-diketone).
-
Paal-Knorr Cyclization: Condensation of 3,6-octanedione with an ammonia source to close the pyrrole ring.
Caption: Corrected synthetic route deriving the necessary 1,4-diketone intermediate from succinonitrile.
Protocol A: Synthesis of 3,6-Octanedione (Precursor)
Rationale: Since 3,6-octanedione is less commercially common than
Reagents & Equipment
| Reagent | Equiv.[4][5][6] | Role |
| Succinonitrile | 1.0 | Backbone Source |
| Ethylmagnesium Bromide (3.0 M in Et₂O) | 2.2 | Alkylating Agent |
| Tetrahydrofuran (THF) | Solvent | Anhydrous reaction medium |
| HCl (1M) | Excess | Hydrolysis of imine intermediate |
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.
-
Solvation: Dissolve succinonitrile (8.0 g, 100 mmol) in anhydrous THF (100 mL).
-
Grignard Addition:
-
Cool the solution to 0°C using an ice bath.
-
Add Ethylmagnesium bromide (73 mL of 3.0 M solution, 220 mmol) dropwise over 45 minutes. Caution: Exothermic.
-
Mechanism Note: The Grignard reagent adds to the nitrile carbons to form a bis-imine magnesium salt (
). This salt precipitates and prevents double-addition (which would form tertiary alcohols).
-
-
Reflux: Remove the ice bath and heat the mixture to mild reflux (65°C) for 4 hours to ensure complete addition.
-
Hydrolysis:
-
Cool the mixture to 0°C.
-
Pour the reaction mixture slowly into a beaker containing 300 mL of crushed ice and 1M HCl (100 mL).
-
Stir vigorously for 1 hour. The acid hydrolyzes the magnesium imine salt into the ketone.
-
-
Workup:
-
Extract the aqueous layer with diethyl ether (
mL). -
Wash combined organics with brine (100 mL).
-
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via vacuum distillation (bp ~75-80°C at 10 mmHg) or flash chromatography (Hexane/EtOAc 9:1).
-
Yield Expectation: 60-75% (Colorless oil).
-
Protocol B: Paal-Knorr Synthesis of 2,5-Diethyl-1H-pyrrole
Mechanistic Insight
The Paal-Knorr reaction involves the condensation of the 1,4-diketone with a primary amine (or ammonia).[1][2] The reaction proceeds through a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring.[7]
Caption: Step-wise mechanism of the Paal-Knorr cyclization.
Reagents & Equipment
| Reagent | Amount | Role |
| 3,6-Octanedione | 5.0 g (35 mmol) | 1,4-Dicarbonyl Precursor |
| Ammonium Acetate | 13.5 g (175 mmol) | Ammonia Source (5 equiv.) |
| Acetic Acid (Glacial) | 30 mL | Solvent & Catalyst |
| Ethanol (Optional) | 10 mL | Co-solvent if solubility is poor |
Experimental Procedure
-
Reaction Assembly: In a 100 mL round-bottom flask, combine 3,6-octanedione (5.0 g) and ammonium acetate (13.5 g).
-
Solvent Addition: Add glacial acetic acid (30 mL). The excess ammonium acetate buffers the solution and provides a steady source of ammonia.
-
Thermal Cyclization:
-
Attach a reflux condenser.
-
Heat the mixture to 100°C (oil bath temperature) for 2 to 3 hours .
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The diketone spot will disappear, and a highly non-polar spot (pyrrole) will appear near the solvent front.
-
Visual Cue: The solution will darken to an orange/brown color, which is typical for pyrrole synthesis.
-
-
Quench & Workup:
-
Purification:
-
Wash the DCM layer with water (
mL) to remove residual acetic acid/acetamide. -
Dry over
, filter, and concentrate. -
Final Purification: The crude pyrrole is best purified by Kugelrohr distillation or passing through a short pad of silica gel (eluting with 100% Hexanes or 95:5 Hexanes:EtOAc). Pyrroles can be sensitive to oxidation; store under Argon in the dark.
-
Characterization & Quality Control
Expected Data
| Parameter | Value / Description |
| Appearance | Colorless to pale yellow oil (darkens upon air exposure). |
| Peaks corresponding to pyrrole | |
| MS (ESI+) |
Troubleshooting
-
Low Yield: Ensure the precursor is 3,6-octanedione (1,4), not 3,4-octanedione (1,2). If using the Grignard route, ensure the intermediate imine is fully hydrolyzed (step 2.5).
-
Polymerization: Pyrroles are electron-rich and prone to acid-catalyzed polymerization (turning black/tarry). Avoid strong mineral acids during workup; use weak bases (
) and store cold.
References
-
Paal-Knorr Pyrrole Synthesis: Amarnath, V., & Amarnath, K. (1995).[3][9] Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(10), 301–307.
-
Synthesis of 1,4-Diketones (Grignard Method): Cason, J. (1946). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32. (Classic methodology adapted for Grignard/Nitrile specificity).
-
General Pyrrole Protocols: Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657.
-
BenchChem Protocols: Application Notes for Paal-Knorr Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Preparation method of succinylcholine chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. US3059031A - Process for preparing pentanone-3 - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Application Note: β-β' Directed Polymerization of 2,5-Diethyl-1H-pyrrole for Sterically Tuned Conductive Polymers
Scientific Rationale & Mechanistic Causality
Standard polypyrrole (PPy) achieves its high electrical conductivity through extended π-conjugation, which is primarily driven by α-α' (2,5) linkages between pyrrole monomers. However, the inherent presence of α-β' and β-β' mislinkages in standard PPy introduces structural defects that localize charge carriers (polarons and bipolarons), complicating the study of pure structure-property relationships and limiting theoretical conductivity .
To isolate and study the electronic properties of exclusively β-linked systems, 2,5-diethyl-1H-pyrrole serves as a highly specialized model monomer. By installing ethyl aliphatic chains at the 2 and 5 positions, the highly reactive α-sites are sterically occluded. This structural blockade forces the oxidative polymerization to proceed exclusively through the sterically hindered β-β' (3,4) positions .
Causality of Experimental Choices: While the ethyl groups provide inductive electron donation—slightly lowering the oxidation potential of the monomer ring—their steric bulk forces the resulting poly(2,5-diethylpyrrole) backbone into a highly twisted conformation. This twisting drastically reduces the effective conjugation length, widening the optical bandgap and localizing polarons. Consequently, the macroscopic conductivity drops compared to standard PPy, but the polymer gains unique solubility in organic solvents and distinct electrochromic properties.
Furthermore, strictly anhydrous conditions are critical during synthesis. Because β-coupling is sterically hindered and kinetically slower than standard α-coupling, any trace water will act as a nucleophile. Water easily attacks the long-lived radical cation intermediate to form terminal hydroxyl or quinone defects, prematurely terminating chain propagation .
Mechanistic Pathway of β-β' Polymerization
The polymerization mechanism relies on the generation of a radical cation that, unable to couple at the blocked α-positions, dimerizes at the β-positions. Subsequent deprotonation and iterative oxidation propagate the chain.
Figure 1: Oxidative β-β' coupling mechanism of 2,5-diethyl-1H-pyrrole.
Quantitative Data: Comparative Analysis
The steric hindrance of the 2,5-diethyl groups fundamentally alters the macroscopic properties of the resulting polymer. The table below summarizes the quantitative differences between standard PPy and the β-β' directed poly(2,5-diethylpyrrole).
| Parameter | Standard Poly(pyrrole) | Poly(2,5-diethylpyrrole) |
| Dominant Linkage | α-α' (2,5) | β-β' (3,4) |
| Backbone Conformation | Highly Planar | Highly Twisted |
| Conductivity (S/cm) | 10 – 100 | < 10⁻³ |
| Optical Bandgap (eV) | ~2.2 | > 3.0 |
| Dominant Charge Carrier | Delocalized Bipolarons | Localized Polarons |
| Solubility | Insoluble | Soluble in CHCl₃, THF |
Experimental Protocols
Protocol A: Electrochemical Synthesis (Potentiostatic Method)
This protocol utilizes a three-electrode setup to grow a thin film of poly(2,5-diethylpyrrole) directly onto a conductive Indium Tin Oxide (ITO) substrate.
Self-Validating System: Monitor the chronoamperometric transient (Current vs. Time). A successful nucleation and 3D growth phase will show an initial current spike (double-layer charging), a brief drop, and a steady plateau or slight increase. If the current drops asymptotically to zero, the electrode has been passivated by an insulating oligomeric film, indicating nucleophilic quenching has occurred or the overpotential is insufficient.
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Causality: Acetonitrile provides a wide electrochemical window, while TBAPF₆ offers bulky, non-nucleophilic counter-ions (PF₆⁻) that stabilize the highly twisted radical cations without initiating side reactions.
-
Monomer Addition: Introduce 10 mM of 2,5-diethyl-1H-pyrrole to the electrolyte solution.
-
Deoxygenation: Purge the cell with N₂ gas for 15 minutes. Causality: Dissolved oxygen acts as a radical scavenger. Given the slow kinetics of β-β' coupling, oxygen can easily quench the radical cation, leading to premature chain termination.
-
Electropolymerization: Apply a constant potential of +1.2 V vs. Ag/Ag⁺ reference electrode. Causality: While the ethyl groups inductively lower the oxidation potential compared to unsubstituted β-positions, the severe steric hindrance requires a sufficient overpotential to drive the kinetically slow 3,4-coupling.
-
Termination: Remove the ITO working electrode and rinse gently with monomer-free anhydrous acetonitrile to remove unreacted species.
Figure 2: Electrochemical synthesis workflow for poly(2,5-diethylpyrrole) films.
Protocol B: Chemical Oxidative Polymerization
Designed for the bulk synthesis of polymer powder for downstream structural characterization (e.g., NMR, GPC).
Self-Validating System: The reaction mixture will transition from a pale yellow solution to a deep brown/black suspension. The absence of a dark precipitate after 24 hours indicates failed initiation, usually due to an inactive (hydrated) oxidant or a compromised inert atmosphere.
Step-by-Step Methodology:
-
Oxidant Preparation: Prepare a 0.05 M solution of anhydrous Iron(III) chloride (FeCl₃) in anhydrous chloroform (CHCl₃) under an argon atmosphere. Causality: FeCl₃ is a mild, one-electron oxidant. Chloroform is chosen over water to maintain strict anhydrous conditions, preventing nucleophilic attack by H₂O on the vulnerable β-radical cation.
-
Monomer Solution: Prepare a 0.02 M solution of 2,5-diethyl-1H-pyrrole in anhydrous chloroform.
-
Polymerization Initiation: Add the monomer solution dropwise to the oxidant solution while maintaining the reaction vessel at 0 °C in an ice bath. Causality: Lowering the temperature suppresses non-specific side reactions and radical disproportionation, allowing the sterically hindered β-β' coupling to proceed with higher regiospecificity.
-
Propagation & Termination: Stir the mixture for 24 hours under argon. Terminate the reaction by precipitating the mixture into an excess of cold methanol.
-
Purification: Filter the resulting polymer powder and wash sequentially with methanol and diethyl ether to remove residual oxidant and unreacted monomer. Dry under vacuum at 40 °C for 12 hours.
References
-
Samwang, T., Watanabe, N. M., Okamoto, Y., & Umakoshi, H. (2024). "Exploring the Influence of Morphology on Bipolaron–Polaron Ratios and Conductivity in Polypyrrole in the Presence of Surfactants." Molecules, 29(6), 1197. URL:[Link]
-
Reynolds, J. R., Poropatic, P. A., & Toyooka, R. L. (1987). "Electrochemical copolymerization of pyrrole with N-substituted pyrroles. Effect of composition on electrical conductivity." Macromolecules, 20(4), 758-761. URL:[Link]
-
Tan, S. N., & Ghandi, K. (2013). "Kinetics and mechanism of pyrrole chemical polymerization." Synthetic Metals, 175, 183-191. URL:[Link]
Technical Guide: Application of 2,5-Diethyl-1H-pyrrole in Medicinal Chemistry
Abstract
2,5-Diethyl-1H-pyrrole is a specialized heterocyclic scaffold utilized in medicinal chemistry primarily as a steric probe in Structure-Activity Relationship (SAR) studies and as a mechanistic model in toxicology. Unlike its 3,4-diethyl isomer (a precursor to octaethylporphyrin), the 2,5-diethyl analog blocks the reactive
Part 1: Chemical Profile & Strategic Utility
Structural Significance
In pyrrole chemistry, the substitution pattern dictates utility. The 2,5-diethyl substitution pattern confers specific properties:
- -Blocking: The ethyl groups at C2 and C5 prevent polymerization at the most reactive sites, stabilizing the molecule against oxidative degradation common in unsubstituted pyrroles.
-
Lipophilicity: The diethyl moiety increases
relative to the common 2,5-dimethylpyrrole, enhancing membrane permeability in bioactive derivatives. -
Steric Bulk: The ethyl groups provide significant steric hindrance, which is exploited in ligand design to restrict rotation in receptor binding pockets.
Core Applications
| Domain | Application | Mechanism |
| Medicinal Chemistry | SAR Probing | Used to replace 2,5-dimethyl groups to test steric tolerance and hydrophobic interactions in antimicrobial and anti-inflammatory pharmacophores. |
| Toxicology | Neuropathy Modeling | Serves as a reference standard for the toxic pyrrole adducts formed in vivo when the solvent metabolite 3,6-octanedione reacts with lysyl residues of axonal proteins. |
| Synthetic Chemistry | Precursor for 3,4-disubstituted pyrroles via electrophilic substitution (e.g., Vilsmeier-Haack), used in constructing sterically congested dipyrromethenes. |
Part 2: Synthesis Protocols
Protocol A: Paal-Knorr Synthesis of 2,5-Diethyl-1H-pyrrole
This is the industry-standard route, utilizing the condensation of a 1,4-diketone with an ammonia source.
Precursor: 3,6-Octanedione (Note: Not 2,5-hexanedione, which yields the dimethyl analog).
Reagents
-
3,6-Octanedione (1.0 eq)
-
Ammonium Acetate (
) (3.0 eq) -
Glacial Acetic Acid (Solvent/Catalyst)
-
Dichloromethane (DCM) (Extraction)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-octanedione (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add ammonium acetate (30 mmol) in a single portion. The excess ensures complete conversion and suppresses furan formation.
-
Reaction: Heat the mixture to 100°C for 2–4 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexane). The starting diketone spot should disappear, replaced by a highly fluorescent pyrrole spot (often darkens upon standing).
-
Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product or form an oil.
-
Neutralize carefully with saturated
solution (Caution: evolution). -
Extract with DCM (
mL).
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 95:5) to yield 2,5-diethyl-1H-pyrrole as a pale oil that may darken to brown upon air exposure.
Yield Expectation: 75–85%
Protocol B: C3-Formylation (Vilsmeier-Haack)
Since C2/C5 are blocked, this protocol selectively installs an aldehyde at C3, creating a versatile handle for further drug conjugation.
Reagents
-
2,5-Diethyl-1H-pyrrole (from Protocol A)
-
Phosphorus Oxychloride (
) (1.1 eq) -
N,N-Dimethylformamide (DMF) (1.2 eq)
-
1,2-Dichloroethane (Solvent)
Step-by-Step Methodology
-
Vilsmeier Reagent Prep: In a flame-dried flask under Argon, cool DMF (1.2 eq) to 0°C. Dropwise add
(1.1 eq). Stir for 15 min until the white iminium salt precipitates/forms. -
Substrate Addition: Dissolve 2,5-diethyl-1H-pyrrole in 1,2-dichloroethane and add slowly to the Vilsmeier reagent at 0°C.
-
Cyclization: Warm to room temperature, then heat to 60°C for 1 hour.
-
Hydrolysis: Cool to 0°C. Add saturated Sodium Acetate solution (aqueous) and stir vigorously for 30 min to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.
-
Product: 2,5-Diethyl-1H-pyrrole-3-carbaldehyde .
Part 3: Mechanism & Visualization
Synthesis & Reactivity Flow
The following diagram illustrates the synthesis pathway and the steric blocking effect that directs functionalization to the
Caption: Logical flow of Paal-Knorr synthesis converting 3,6-octanedione to 2,5-diethyl-1H-pyrrole, highlighting the regiochemical direction of subsequent reactions.
Part 4: Medicinal Application Notes
Toxicology: The -Diketone Connection
A critical aspect of 2,5-diethyl-1H-pyrrole in medicinal chemistry is its role in understanding neurotoxicity .
-
Mechanism: Aliphatic hydrocarbons (like octane) are metabolized to
-diketones (e.g., 3,6-octanedione). These electrophiles react with the -amino groups of lysine residues in neurofilaments. -
The Adduct: The reaction forms a 2,5-diethylpyrrole adduct on the protein. This adduct undergoes autoxidation, leading to protein cross-linking and axonal atrophy.
-
Experimental Use: Researchers synthesize 2,5-diethyl-1H-pyrrole to generate antibodies against these specific adducts, allowing for the detection of solvent exposure biomarkers in biological samples.
Antimicrobial Pharmacophore
In the development of novel antimicrobial agents, the 2,5-diethylpyrrole unit is often compared against the 2,5-dimethylpyrrole unit.
-
Rationale: The ethyl groups increase the hydrophobic surface area.
-
Data Interpretation: If the diethyl derivative shows higher potency than the dimethyl, it suggests the binding pocket has a hydrophobic expansion that can be exploited for specificity. If potency drops, the ethyl groups likely introduce steric clash.
Data Summary: Physical Properties for Screening
| Property | Value (Approx.)[2] | Relevance |
| Molecular Weight | 123.20 g/mol | Fragment-based drug design (Rule of 3 compliant). |
| LogP | ~2.5 | High membrane permeability; suitable for CNS targeting. |
| H-Bond Donors | 1 (NH) | Critical for receptor anchoring; can be N-alkylated to modulate. |
| H-Bond Acceptors | 0 | (Unless functionalized with carbonyls). |
Part 5: References
-
Paal-Knorr Reaction Mechanism & Protocols
-
Neurotoxicity of Pyrrole Adducts
-
Source: Genter, M. B., et al. "Pyrrole formation and protein crosslinking." Toxicology and Applied Pharmacology.
-
Context: Establishes the link between 2,5-dialkylpyrrole formation and axonal neuropathy.
-
-
Vilsmeier-Haack Formylation of Pyrroles
-
Source: BenchChem Application Notes. "Vilsmeier-Haack Formylation of Substituted Pyrroles."
-
Context: Standard protocols for C3-functionalization of alpha-blocked pyrroles.
-
-
Biological Activity of 2,5-Disubstituted Pyrroles
-
Source: Bhardwaj, V., et al. "Synthesis and Antimicrobial Activity of Pyrrole Derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Context: Comparative SAR data on methyl vs. ethyl substitution in pyrrole antimicrobials.
-
Sources
Application Note: High-Yield Gram-Scale Synthesis of 2,5-Diethyl-1H-pyrrole
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 2,5-diethyl-1H-pyrrole via the Paal-Knorr cyclocondensation . While the 2,5-dimethyl analogue (from hexane-2,5-dione) is ubiquitous in literature, the diethyl variant requires specific attention to precursor selection and purification due to its increased lipophilicity and boiling point.
This protocol utilizes octane-3,6-dione as the obligate precursor. The method is optimized for gram-scale production (10–50 g) , prioritizing isolation purity and minimizing oxidative degradation—a common failure mode in alkyl pyrrole synthesis.
Key Applications
-
Conducting Polymers: Precursor for functionalized polypyrroles with enhanced solubility.
-
Porphyrin Synthesis: Sterically hindered building block for meso-substituted porphyrins.
-
Pharmaceutical Intermediates: Lipophilic scaffold for antifungals and kinase inhibitors.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the thermodynamic driving force of aromatization. The 1,4-diketone (octane-3,6-dione) undergoes double condensation with an ammonia source.
Reaction Mechanism (Paal-Knorr)
The transformation proceeds through a hemiaminal intermediate, followed by imine formation, cyclization, and final dehydration to establish the aromatic pyrrole ring.
Figure 1: Mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Material Safety & Precursor Handling
Critical Safety Warnings
-
Neurotoxicity of
-Diketones: 1,4-diketones (like hexane-2,5-dione and octane-3,6-dione) are known to cause axonal neuropathy upon chronic exposure. They react with lysine residues in nerve proteins.-
Control: Handle all diketones in a fume hood with double nitrile gloves.
-
-
Pyrrole Instability: Alkyl pyrroles are electron-rich and prone to oxidative polymerization (turning red/black) upon exposure to air and light.
-
Control: Store under Argon/Nitrogen in the dark at -20°C.
-
Reagent Selection
| Reagent | Role | Stoichiometry | CAS | Notes |
| Octane-3,6-dione | Precursor | 1.0 equiv. | 2955-65-9 | Crucial: Do not use hexane-2,5-dione unless you want the dimethyl product. |
| Ammonium Carbonate | Nitrogen Source | 1.5 – 2.0 equiv. | 506-87-6 | Preferred over ammonium acetate for easier workup (sublimes/decomposes). |
| Ethanol (Abs.) | Solvent | 5.0 mL / g | 64-17-5 | Methanol is also acceptable; Ethanol is greener. |
| Argon (gas) | Inert Atmosphere | N/A | 7440-37-1 | Essential for distillation and storage. |
Experimental Protocol (Gram-Scale)
Scale: 50 mmol (approx. 7.1 g of starting dione) Expected Yield: 80–90% (approx. 5.0–5.5 g)
Phase 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Octane-3,6-dione (7.11 g, 50 mmol).
-
Add Ethanol (40 mL) and stir to dissolve.
-
Add Ammonium Carbonate
(7.2 g, ~75 mmol).-
Note: The salt may not fully dissolve initially; this is normal.
-
-
Flush the system with Argon for 5 minutes, then seal under a balloon or positive pressure line.
Phase 2: Cyclocondensation
-
Heat the mixture to reflux (approx. 80°C) .
-
Maintain reflux for 12–16 hours .
-
Monitoring: Monitor by TLC (10% EtOAc in Hexane). The diketone spot (
) should disappear, replaced by a highly fluorescent (UV) pyrrole spot ( ). Staining with Vanillin or Ehrlich’s reagent will turn the pyrrole spot pink/red.
-
-
Once complete, cool the mixture to room temperature.
Phase 3: Workup
-
Remove ethanol under reduced pressure (Rotovap) at 40°C. Do not overheat.
-
Resuspend the residue in Diethyl Ether (
) or Dichloromethane (DCM) (50 mL) and Water (50 mL). -
Transfer to a separatory funnel. Separate the organic layer.[1][2]
-
Extract the aqueous layer twice more with solvent (2 x 30 mL).
-
Combine organic layers and wash with Brine (30 mL).
-
Dry over anhydrous
for 20 minutes. -
Filter and concentrate under reduced pressure to yield the Crude Oil (usually amber/brown).
Phase 4: Purification (Vacuum Distillation)
Critical: Do not use silica gel chromatography unless absolutely necessary. The acidic nature of silica catalyzes the polymerization of electron-rich pyrroles. Vacuum distillation is the gold standard for purity.
-
Set up a short-path distillation apparatus or Kugelrohr.
-
Apply high vacuum (< 5 mmHg is preferred).
-
Boiling Point Guide:
-
Atmospheric: ~195–200°C (Extrapolated; Do not distill at atm pressure to avoid decomposition).
-
@ 15 mmHg: Expect fraction at ~90–95°C .
-
-
Collect the main fraction as a colorless liquid .
-
Immediate Action: Flush the receiving flask with Argon, seal tightly, and wrap in foil.
Workflow Visualization
Figure 2: Operational workflow for the isolation of pure 2,5-diethyl-1H-pyrrole.
Characterization & Validation
Upon isolation, the product must be validated. The following data is expected for 2,5-diethyl-1H-pyrrole.
| Technique | Expected Signal / Result | Interpretation |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation. |
| Methylene protons ( | ||
| Methyl protons ( | ||
| ~130-135 ppm ( | Ring carbons attached to alkyls. | |
| ~103-106 ppm ( | Unsubstituted ring carbons. | |
| GC-MS | Molecular ion peak. |
Troubleshooting & Optimization
Issue 1: Product turns black immediately.
-
Cause: Acidic impurities or oxygen exposure.
-
Solution: Ensure glassware is base-washed or neutral. Add a trace of triethylamine (0.1%) to the storage vial if the application permits. Strictly exclude air.
Issue 2: Low Yield / Incomplete Conversion.
-
Cause: Equilibrium limitation or loss of ammonia.
-
Solution: Add fresh Ammonium Carbonate (0.5 eq) halfway through reflux. Ensure the condenser is efficient to prevent solvent/ammonia loss.
Issue 3: "I only have Hexane-2,5-dione."
-
Clarification: If you use hexane-2,5-dione, you will synthesize 2,5-dimethyl-1H-pyrrole (BP ~165°C), not the diethyl variant. The protocol is identical, but the boiling point for distillation will be lower (~50-60°C @ 15 mmHg).
References
-
Paal, C. (1884).[3][4] "Ueber die Derivate des Acetophenonacetessigesters und deren Umwandlung in Pyrrolderivate". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
-
Knorr, L. (1884).[3][4] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
-
Amarnath, V., & Amarnath, K. (1995).[3] "Intermediates in the Paal-Knorr Synthesis of Furans". The Journal of Organic Chemistry, 60(2), 301–307.
-
PubChem. (n.d.). "Compound Summary: 2,5-Dimethyl-1H-pyrrole" (Homologue Reference). National Library of Medicine.
-
BenchChem. (2025).[5] "Application Notes: Paal-Knorr Synthesis of Pyrroles using 2,5-Octanedione". BenchChem Protocols.
Sources
Strategic Derivatization of 2,5-Diethyl-1H-pyrrole for Material Science Applications
Abstract
This guide details the synthesis, functionalization, and application of 2,5-diethyl-1H-pyrrole , a specialized heterocyclic building block. Unlike its commonly used analog 2,5-dimethylpyrrole, the ethyl-substituted variant offers enhanced solubility in organic solvents and unique steric properties. This document focuses on overcoming the specific synthetic challenge posed by this molecule: the blockage of the reactive
Strategic Overview: The -Blocking Advantage
In pyrrole chemistry, the
-
Forced
-Regioselectivity: Electrophiles are directed exclusively to the C3 and C4 positions. This eliminates the formation of branched defects often seen in the polymerization of unsubstituted pyrrole. -
Solubility Enhancement: The ethyl chains disrupt
- stacking interactions more effectively than methyl groups, rendering resulting oligomers/polymers highly soluble in common organic solvents (CHCl , THF), which is critical for spin-coating and solution-processing in organic electronics. -
End-Capping Utility: 2,5-diethylpyrrole serves as an effective "chain terminator" in the oxidative polymerization of other pyrroles, allowing for precise molecular weight control.
Critical Note on BODIPY Synthesis
WARNING: Unlike 2,4-dimethylpyrrole (Kryptopyrrole), 2,5-diethylpyrrole cannot serve as the primary precursor for standard meso-substituted BODIPY dyes via aldehyde condensation. The
Synthesis of the Core Scaffold (Paal-Knorr)
While 2,5-diethylpyrrole is commercially available, high-purity material required for electronic applications (>99%) is best synthesized fresh to avoid oxidation products.
Protocol 1: Modified Paal-Knorr Cyclization
Objective: Synthesis of 2,5-diethyl-1H-pyrrole from acyclic precursors.
Reaction Scheme:
Materials:
-
3,6-Octanedione (CAS: 2955-65-9)[1]
-
Ammonium Acetate (
), excess -
Glacial Acetic Acid
-
Dichloromethane (DCM) for extraction
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3,6-octanedione (10.0 mmol) in glacial acetic acid (30 mL).
-
Amine Addition: Add ammonium acetate (30.0 mmol, 3 equiv). The excess is crucial to prevent furan formation.
-
Cyclization: Heat the mixture to reflux (approx. 118°C) for 4 hours. The solution will darken slightly.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The diketone spot will disappear, replaced by a highly non-polar spot (pyrrole).
-
Workup:
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via short-path vacuum distillation or flash chromatography (100% Hexanes) to yield a colorless oil.
QC Criteria:
-
H NMR (
): 5.85 (d, 2H, -H), 2.60 (q, 4H, ), 1.25 (t, 6H, ), 7.80 (br s, 1H, NH). -
Appearance: Colorless liquid (darkens upon air exposure; store under Argon).
The Gateway Reaction: -Formylation
To attach this unit to other materials (sensors, surfaces, or conjugated backbones), we must install a reactive handle. The Vilsmeier-Haack reaction is the gold standard here, selectively targeting the C3 position.
Protocol 2: Vilsmeier-Haack -Formylation
Objective: Synthesis of 2,5-diethyl-1H-pyrrole-3-carbaldehyde.
Mechanism: Electrophilic attack of the chloroiminium ion at the C3 position (since C2/C5 are blocked).
Step-by-Step Procedure:
-
Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.2 equiv) to 0°C. Dropwise add
(1.1 equiv). Stir for 15 min to form the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 2,5-diethylpyrrole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier salt at 0°C.
-
Reaction: Allow to warm to room temperature, then heat to 60°C for 2 hours.
-
Hydrolysis (Critical): Cool to 0°C. Add saturated Sodium Acetate solution (aq) and stir vigorously for 30 mins. This hydrolyzes the iminium intermediate to the aldehyde.
-
Isolation: Extract with DCM, wash with water, dry, and concentrate.
-
Crystallization: Recrystallize from Hexane/Ethanol to obtain the aldehyde.
Application Utility: This aldehyde is a versatile precursor for:
-
Schiff Base Ligands: Condensation with diamines for metal sensing.
-
Porphyrin Synthesis: Can be condensed with dipyrromethanes.
-
Knoevenagel Condensation: To extend conjugation for optical materials.
Material Application: -Conjugated Oligomers
For organic electronics, we often require linear chains. Since oxidative polymerization of 2,5-diethylpyrrole is sterically hindered and yields low-conductivity materials (due to lack of planarity), the preferred route is controlled cross-coupling .
Protocol 3: -Bromination & Suzuki Coupling
Objective: Creating soluble oligomers where 2,5-diethylpyrrole acts as a solubility-enhancing spacer.
Workflow:
-
Bromination:
-
Dissolve 2,5-diethylpyrrole in THF at -78°C.
-
Add N-Bromosuccinimide (NBS) (1.0 equiv for mono, 2.05 equiv for di-bromo).
-
Note: 3,4-dibromo-2,5-diethylpyrrole is unstable; proceed immediately to coupling.
-
-
Suzuki Coupling (General Protocol):
-
Reactants: 3-bromo-2,5-diethylpyrrole + Aryl-boronic acid (e.g., Thiophene-2-boronic acid).
-
Catalyst:
(5 mol%). -
Base:
(2M aq). -
Solvent: Toluene/Ethanol (3:1).
-
Conditions: Reflux, 12h, Argon atm.
-
Result: A thiophene-pyrrole-thiophene triad with high solubility, suitable for OFET active layers.
Visualization of Workflows
Figure 1: Strategic Derivatization Workflow
This diagram illustrates the decision tree for processing 2,5-diethylpyrrole based on the desired material application.
Caption: Decision matrix for 2,5-diethylpyrrole derivatization. Note that oxidative polymerization leads to low-quality materials, whereas controlled
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Paal-Knorr | Formation of Furan byproduct. | Ensure excess Ammonium Acetate (3-5 equiv) is used. Use Acetic Acid as solvent. |
| Darkening of Monomer | Oxidation of electron-rich pyrrole ring. | Store under Argon at 4°C. Distill immediately before use. |
| No Reaction in Vilsmeier | Moisture in | Use freshly distilled |
| Polymerization during Bromination | Acid-catalyzed polymerization. | Add NBS slowly at -78°C. Add a scavenger base (e.g., |
References
-
Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4] J. Org.[5] Chem., 1991, 56(24), 6924–6931. Link
-
Vilsmeier-Haack on Pyrroles: Jones, G., & Stanforth, S. P.[3][6][7] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2000, 56, 355.[8] Link
-
Conducting Polymers & Sterics: Diaz, A. F., et al. "Electrochemistry of some substituted pyrroles." J. Electroanal.[9] Chem., 1981, 121, 355-361. Link
-
BODIPY Synthesis Reviews: Loudet, A., & Burgess, K. "BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties." Chem. Rev., 2007, 107(11), 4891–4932. Link
-
Beta-Functionalization: Banwell, M. G., et al. "Palladium-catalyzed cross-coupling reactions of 3-bromo-and 3,4-dibromopyrroles." J. Chem. Soc., Perkin Trans. 1, 1997, 1779-1791. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. PyrrolylBODIPYs: Syntheses, Properties, and Application as Environment-Sensitive Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Diethyl-1H-pyrrole Synthesis
Subject: Troubleshooting & Yield Optimization Guide for Paal-Knorr Cyclization Target Molecule: 2,5-Diethyl-1H-pyrrole (CAS: 17659-27-7) Primary Precursor: 3,6-Octanedione
Executive Summary: The Yield Bottleneck
The synthesis of 2,5-diethyl-1H-pyrrole via the Paal-Knorr reaction is theoretically straightforward but practically temperamental. Researchers often encounter yields ranging from 30-50% due to three specific failure modes:
-
Oligomerization: The electron-rich pyrrole ring is acid-sensitive and prone to polymerization ("black tar" formation) in the presence of oxygen or strong acids.
-
Furan Competition: At pH < 3, the cyclization favors the formation of 2,5-diethylfuran over the pyrrole.
-
Purification Loss: The product degrades rapidly on standard acidic silica gel during chromatography.
This guide provides an optimized protocol and a troubleshooting logic tree to elevate yields to the 75-90% range .
Core Protocol: The Optimized Paal-Knorr
Do not use standard reflux without modification. Use the following optimized conditions to minimize thermal degradation.
Method A: Microwave-Assisted (Recommended for High Yield)
Based on Minetto et al. (2005) protocols for alkyl pyrroles.
| Parameter | Specification | Rationale |
| Precursor | 3,6-Octanedione (1.0 equiv) | Must be free of peroxides. |
| Nitrogen Source | Ammonium Acetate (NH₄OAc) (3.0 equiv) | Excess drives equilibrium; buffers pH to ~4-5. |
| Solvent | Ethanol (Abs.)[1] / Glacial Acetic Acid (10:1 ratio) | Ethanol absorbs MW energy; AcOH catalyzes cyclization without inducing polymerization. |
| Condition | Microwave: 120°C for 5-10 mins | Rapid heating bypasses the slow thermal window where oligomers form. |
| Workup | Neutralize with NaHCO₃ immediately. | Prevents acid-catalyzed decomposition post-reaction. |
Method B: Thermal (If Microwave Unavailable)
-
Setup: Flask with Dean-Stark trap (to remove water) and Argon balloon .
-
Solvent: Toluene/Acetic Acid (95:5).
-
Process: Reflux for 4-6 hours. The removal of water is critical to drive the equilibrium (Le Chatelier’s principle) as the reaction generates 2 moles of H₂O.
-
Critical Step: Stop heating immediately upon TLC completion. Prolonged heating degrades the product.
The Mechanism & Critical Control Points
Understanding the mechanism reveals why pH control is the single most important variable.
Figure 1: Mechanistic pathway highlighting the divergence points for Furan formation (low pH) and Polymerization (oxidative/acid stress).
Troubleshooting Center
Issue 1: "My reaction mixture turned into black tar."
Diagnosis: Oxidative Polymerization. Pyrroles are electron-rich heteroaromatics. In the presence of acid and oxygen, they undergo radical polymerization.
-
The Fix:
-
Degas Solvents: Sparge solvents with Argon for 15 mins before use.
-
Reduce Acid Load: If using p-Toluenesulfonic acid (pTSA), switch to Acetic Acid. pTSA is too strong for simple alkyl pyrroles.
-
Light Protection: Wrap the flask in aluminum foil; pyrroles are photosensitive.
-
Issue 2: "I see a red spot on the TLC plate that streaks."
Diagnosis: Acid Decomposition on Silica.[2] The "Red Shift" is a classic sign of pyrrole polymerization on the acidic surface of silica gel plates.
-
The Fix:
-
TLC Prep: Dip your TLC plate in 5% Triethylamine/Hexane and dry it before spotting your sample. This neutralizes the plate.[2]
-
Column: See Section 5 (Purification).
-
Issue 3: "Yield is low, and I isolated a liquid with a sweet, ether-like smell."
Diagnosis: Furan Formation.[2][3][4][5][6] You made 2,5-diethylfuran instead of the pyrrole. This happens if the ammonia concentration was too low or the pH was too acidic (pH < 3).
-
The Fix:
-
Increase Amine: Use 3-5 equivalents of Ammonium Acetate.
-
Buffer pH: Ensure the reaction system stays at pH 4-5. Do not add strong mineral acids (HCl/H₂SO₄).
-
Purification & Storage (The "Yield Saver")
CRITICAL WARNING: Do not use untreated silica gel. The acidity of standard silica (pH ~5) is sufficient to decompose 2,5-diethylpyrrole during the 20-30 minutes of column chromatography.
Protocol: Neutralized Silica Gel Chromatography[2]
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/Ethyl Acetate).
-
Neutralization: Add 1-2% Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% TEA) to ensure the entire bed is basic.
-
Elution: Run the column fast. Alkyl pyrroles are unstable; do not let them sit on the column overnight.
Alternative: Steam Distillation
For 2,5-diethylpyrrole (which is volatile), steam distillation is often superior to chromatography as it avoids surface-catalyzed decomposition entirely.
-
Method: Basify the crude reaction mixture (pH 9), then steam distill. The pyrrole will codistill with water. Extract the distillate with DCM.
Storage
-
Condition: Store at -20°C under Argon.
-
Stabilizer: Trace amounts of solid NaOH pellets in the vial can help scavenge acid over time, though inert atmosphere is usually sufficient.
Interactive Troubleshooting Logic
Figure 2: Decision tree for diagnosing yield loss in pyrrole synthesis.
References
-
Minetto, G., et al. (2005).[4][5] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005(24), 5277-5288.
-
Amarnath, V., et al. (1991).[3] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924-6931.
-
Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."
-
BenchChem Technical Support. "Minimizing product loss during workup of pyrrole syntheses." (Note: Generalized protocol reference based on standard industry practices for pyrrole handling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Side reactions in the Paal-Knorr synthesis of substituted pyrroles
Ticket ID: PK-SYNTH-001
Subject: Troubleshooting Side Reactions & Yield Optimization in Substituted Pyrrole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Overview
Welcome to the Paal-Knorr technical support hub. While the condensation of a 1,4-dicarbonyl with a primary amine is a textbook reaction, real-world applications frequently encounter "invisible" walls: competing furan formation, oligomerization of sensitive keto-aldehydes, and steric stalling.
This guide moves beyond standard textbook mechanisms to address the causality of failure. We treat your reaction vessel as a competitive kinetic system where the desired pyrrole pathway must be engineered to outcompete thermodynamic sinks.
Module 1: The Furan Trap (Competition)
Symptom: You isolated a product with the correct spot on TLC (or similar Rf), but NMR reveals a furan ring instead of a pyrrole. Diagnosis: The reaction conditions favored Oxygen-nucleophilicity over Nitrogen-nucleophilicity.
The Mechanism of Failure
The Paal-Knorr reaction is a race between two nucleophiles attacking the protonated carbonyl:
If your reaction pH is too low (too acidic), the amine becomes protonated (
Troubleshooting Protocol
| Variable | Adjustment Strategy | Reasoning |
| pH Control | Buffer to pH 4.5 – 5.5 | Ensures carbonyl activation without fully protonating the amine. Use Sodium Acetate/Acetic Acid buffer. |
| Amine Stoichiometry | Increase to 1.2 – 1.5 equiv | Le Chatelier’s principle forces the imine equilibrium, outcompeting the intramolecular furan closure. |
| Lewis Acid Switch | Replace Brønsted acids (HCl, pTsOH) with Sc(OTf)₃ or I₂ | Lewis acids activate the carbonyl oxygen without protonating the amine nitrogen. |
DOT Diagram: The Bifurcation Point
Caption: Kinetic competition between furan (acid-catalyzed) and pyrrole pathways based on pH and amine availability.[2]
Module 2: The "Sticky" Situation (Oligomerization)
Symptom: The reaction mixture turns into a black tar or viscous oil; yield is negligible. Diagnosis: The 1,4-dicarbonyl precursor is unstable and undergoing intermolecular Aldol condensation or polymerization before it can react with the amine.
The Mechanism of Failure
1,4-dicarbonyls (especially aldehydes like 2,5-dimethoxytetrahydrofuran precursors or succinaldehyde) are highly reactive electrophiles. In the presence of strong acids or heat, they polymerize.
Self-Validating Solution: The "Green" Iodine Protocol
This method avoids high heat and strong acids, minimizing polymerization.
Step-by-Step Protocol:
-
Reagents: Mix 1,4-dicarbonyl (1 mmol) and Amine (1.1 mmol) in water or ethanol.
-
Catalyst: Add 10 mol% Molecular Iodine (
) . -
Condition: Stir at room temperature (25°C). Do not reflux.
-
Monitoring: The iodine acts as a mild Lewis acid. The reaction usually completes in 2–10 minutes.
-
Quench: Add dilute aqueous
(sodium thiosulfate) to remove iodine (color changes from brown to clear). -
Extraction: Extract with EtOAc.
Why this works: Iodine activates the carbonyl through halogen bonding but is mild enough to prevent the self-condensation of the dicarbonyl (Banik et al., 2000).
Module 3: Steric Stall (Incomplete Cyclization)
Symptom: Mass spectrometry shows a peak of [M+18] or [M+2], indicating the starting materials condensed to form an enamine/imine, but did not cyclize to release water. Diagnosis: Steric hindrance around the amine or the carbonyl carbons is preventing the final ring closure (dehydration).
The Mechanism of Failure
Amarnath (1995) showed that cyclization is often the rate-determining step.[4] If the amine has bulky substituents (e.g., tert-butyl amine, ortho-substituted anilines), the rotational energy barrier required to bring the nitrogen into position for the second attack is too high for thermal heating.
Troubleshooting Protocol: Microwave Assistance
Microwave irradiation provides direct kinetic energy to the polar intermediates, overcoming the activation energy barrier for cyclization that thermal heating cannot breach.
Optimized Microwave Protocol:
-
Solvent: Use Acetic Acid (high microwave absorber and catalyst) or Ethanol (medium absorber).
-
Setup: Sealed vessel (to allow superheating above boiling point).
-
Parameters:
-
Temperature: 120°C - 150°C
-
Time: 5 - 10 minutes (Start short to avoid degradation).
-
-
Workup: Pour into ice water. The sterically hindered pyrrole often precipitates immediately.
DOT Diagram: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing Paal-Knorr failure modes based on product analysis.
FAQs
Q: Can I use ammonium chloride (
Q: My 1,4-dicarbonyl is an acetal (protected). Do I need to deprotect it first? A: Not necessarily. You can perform a "one-pot" reaction. Use a biphasic system (Water/Chloroform) with Montmorillonite K-10 clay or dilute HCl. The acid deprotects the acetal in situ, generating the 1,4-dicarbonyl which is immediately trapped by the amine.
Q: Why is my yield low with electron-deficient anilines (e.g., 4-nitroaniline)? A: Electron-withdrawing groups reduce the nucleophilicity of the nitrogen.[5]
-
Fix: Use Microwave irradiation (Minetto et al., 2005) or a stronger Lewis Acid like Scandium Triflate (
) to activate the carbonyls more aggressively, compensating for the weak amine.
References
-
Amarnath, V., & Amarnath, K. (1995).[2][6][7][8][9] Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301–307.[6][7] Link
- Core mechanistic paper distinguishing the concerted cyclization p
-
Banik, B. K., et al. (2000). Iodine-catalyzed synthesis of substituted pyrroles. Tetrahedron Letters, 41(34), 6551–6554. Link
- Source for the mild, room-temper
-
Minetto, G., et al. (2005).[10] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[4][10][11] European Journal of Organic Chemistry, 2005(24), 5277–5288. Link
- Validation for microwave protocols overcoming steric/electronic deactiv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
Technical Support Center: Optimization of 2,5-Diethyl-1H-Pyrrole Synthesis
Executive Summary
This guide addresses the synthesis of 2,5-diethyl-1H-pyrrole via the Paal-Knorr reaction .[1][2] While this pathway is chemically direct, the specific electron-rich nature of the 2,5-dialkylpyrrole product introduces significant challenges regarding oxidative stability and polymerization. This document provides optimized protocols, mechanistic insights, and a troubleshooting decision tree to ensure high yield and purity.
Part 1: The Mechanism (Visualized)
Understanding the failure points requires visualizing the reaction pathway. The rate-determining step is often the cyclization of the hemiaminal, not the initial nucleophilic attack.
Figure 1: Mechanistic pathway of the Paal-Knorr synthesis. Note that low pH (<3) diverts the intermediate toward furan formation.[2][3]
Part 2: Optimized Experimental Protocols
Do not rely on generic pyrrole conditions. 2,5-diethylpyrrole is volatile and oxidation-prone. We recommend Method A for robustness or Method B for speed and "green" compliance.
Method A: The Buffered Acetate Route (Robust & Scalable)
Best for: Large batches where thermal control is easy.
-
Stoichiometry: 1.0 eq 3,6-octanedione : 3.0 eq Ammonium Acetate (
). -
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with 10% AcOH.
-
Procedure:
-
Dissolve 3,6-octanedione in solvent (0.5 M concentration).
-
Add
in one portion.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Heat to 60–80°C (Do not reflux vigorously; the product boils at ~184°C but degrades).
-
Monitor via TLC (Hexane:EtOAc 9:1). Staining with Ehrlich’s reagent turns the pyrrole spot intense purple/red.
-
-
Workup (Critical):
-
Pour into ice water. Neutralize with
until pH ~7-8. Acidic workup destroys the product. -
Extract with Dichloromethane (DCM).
-
Method B: Iodine-Catalyzed Solvent-Free (High Efficiency)
Best for: Small scale, rapid library synthesis, and avoiding polymerization.
-
Stoichiometry: 1.0 eq 3,6-octanedione : 1.2 eq Ammonium Acetate : 10 mol% Molecular Iodine (
) . -
Procedure:
-
Mix diketone and ammonium acetate in a flask (solvent-free).
-
Add
catalyst.[4] -
Stir at room temperature (or mild heat 40°C) for 1-2 hours.
-
The reaction typically completes rapidly due to Lewis acid activation by iodine.
-
-
Workup:
-
Dilute with Diethyl Ether.
-
Wash with 5% Sodium Thiosulfate (
) to quench iodine (removes dark color).
-
Part 3: Critical Parameters & Troubleshooting (FAQ)
Q1: My product turns black/tarry immediately after isolation. Why?
Diagnosis: Oxidative Polymerization (Pyrrole Red). The Science: 2,5-dialkylpyrroles are electron-rich. In the presence of air and light, they undergo radical cation formation, leading to polypyrrole chains (black tar). The Fix:
-
Inert Atmosphere: Run the reaction and workup under Nitrogen (
) or Argon. -
Add Antioxidant: Add a trace of BHT (butylated hydroxytoluene) to the crude oil if storing.
-
Storage: Store at -20°C in the dark.
Q2: I see a major side product that isn't pyrrole.
Diagnosis: Furan Formation.[3][5][6][7] The Science: If the reaction medium is too acidic (pH < 3) or the amine source is depleted, the oxygen of the enol attacks the carbonyl instead of the nitrogen, forming 2,5-diethylfuran . The Fix:
-
Ensure you are using Ammonium Acetate , not Ammonium Chloride (unless buffered).
-
Maintain pH > 4.5.
-
Use a slight excess of amine (3 equivalents) to outcompete the intramolecular oxygen attack.
Q3: Column chromatography destroyed my product.
Diagnosis: Acid-Catalyzed Decomposition on Silica.[3]
The Science: Silica gel is slightly acidic (
-
Neutralize the Silica: Pre-wash the silica column with 1-2% Triethylamine (
) in Hexane before loading your sample. -
Alternative: Use basic Alumina instead of silica.
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose low yields or purity issues.
Figure 2: Decision tree for troubleshooting common Paal-Knorr synthesis failures.
Part 5: Data Summary & Comparison
| Parameter | Traditional (AcOH/Reflux) | Modern ( | Microwave Assisted |
| Reaction Time | 4 - 12 Hours | 1 - 2 Hours | 5 - 15 Minutes |
| Yield (Typical) | 60 - 75% | 85 - 92% | 80 - 90% |
| Solvent | Acetic Acid / Ethanol | Solvent-Free / DCM | Ethanol / Water |
| Purification | Distillation / Column | Filtration / Short Column | Extraction |
| Green Score | Low (Corrosive waste) | High (Atom economy) | High (Energy efficient) |
References
-
Amarnath, V., et al. (1991).[7] Mechanism of the Paal-Knorr Pyrrole Synthesis.[1][2][4][7][8][9][10] Journal of Organic Chemistry, 56(24), 6924–6931. Link
-
Banik, B. K., et al. (2004). Iodine-catalyzed Paal–Knorr synthesis of pyrroles.[4] Tetrahedron Letters, 45(24), 4723-4726. Link
-
Ranu, B. C., et al. (2003). Silica gel-supported acetyl chloride: an efficient and reusable catalyst for the synthesis of pyrroles. Tetrahedron, 59(41), 8147-8151. Link
-
BenchChem Technical Support. (2025). Minimizing product loss during workup of pyrrole syntheses.[3]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of 2,5-diethyl-1H-pyrrole during storage
Welcome to the Heterocycle Stability & Handling Support Center .
You have reached the Tier 2 Advanced Technical Support for 2,5-diethyl-1H-pyrrole (CAS: 766-95-0) .[1][2] Below is a comprehensive guide designed to address the specific instability issues inherent to electron-rich alkyl pyrroles.
Executive Summary: The Instability Paradox
2,5-diethyl-1H-pyrrole is a valuable building block, but it suffers from the "pyrrole paradox": the same electron-rich nature that makes it a versatile nucleophile also renders it highly susceptible to oxidative degradation and acid-catalyzed polymerization .[1]
Unlike simple polymerization (like styrene), pyrroles degrade into complex, amorphous mixtures often referred to as "pyrrole red" or "pyrrole black" (tars). Prevention is the only viable strategy; reversal of advanced degradation is impossible.
Module 1: Diagnostic & Triage (Troubleshooting)
Use this module to assess the current state of your reagent.[3]
Q: My sample has changed color. Is it still usable? A: Refer to the degradation matrix below. 2,5-diethylpyrrole should be a clear, colorless to pale yellow liquid.
| Visual Indicator | Diagnosis | Estimated Purity | Action Required |
| Colorless / Pale Straw | Pristine | >98% | None. Proceed with experiment.[1] |
| Yellow / Golden | Early Oxidation | 90-95% | Purification Recommended. Usable for robust reactions, but may affect yield in sensitive catalysis.[1] |
| Brown / Amber | Advanced Oligomerization | 70-85% | Mandatory Distillation. Significant impurities present (dimers/trimers) that will act as radical traps.[1] |
| Black / Opaque / Tar | Polymerization | <50% | Discard. Recovery is dangerous and inefficient due to peroxide accumulation risks. |
Q: I see a solid precipitate in my liquid pyrrole. What is it? A: This is likely a high-molecular-weight polypyrrole chain or an oxidative salt.[1] Do not attempt to filter and use the liquid; the presence of solids indicates the liquid phase is saturated with soluble oligomers. Redistill immediately.
Module 2: The Mechanism of Failure
To prevent degradation, you must understand the enemy. 2,5-diethyl-1H-pyrrole degrades via two primary, often synergistic, pathways: Radical Cation Oxidation and Acid-Catalyzed Electrophilic Attack .[1]
The Degradation Pathway
The ethyl groups at positions 2 and 5 activate the ring, making it easier to remove an electron. Light and Oxygen drive a cycle that generates a radical cation, which then attacks neutral molecules.
Figure 1: The self-accelerating cycle of pyrrole degradation.[1] Note that dimers oxidize more easily than monomers, accelerating the rot.
Module 3: Storage Protocols (Prevention)
Q: How do I store this for 6+ months? A: You must break the "Fire Triangle" of pyrrole degradation: Oxygen, Light, and Acid. [1]
The "Golden Standard" Storage Workflow
Follow this strictly for long-term banking.
-
Vessel Selection: Use Amber Glass vials with Teflon-lined caps. Never use clear glass or plastics (which breathe O2).
-
Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen.
-
Chemical Stabilization (The "Acid Trap"):
-
Temperature: Store at -20°C .
Figure 2: Decision matrix for incoming reagent handling.
Module 4: Recovery (Purification Protocol)
Q: My sample is brown. How do I purify it? A: Simple filtration is insufficient. You must perform a Vacuum Distillation .
Warning: Do not distill to dryness. Old pyrrole samples may contain peroxides. Leave ~10% residue in the pot.
Protocol: Vacuum Distillation of 2,5-Diethylpyrrole
Reference Standard: Armarego & Chai, Purification of Laboratory Chemicals [2][1]
Equipment:
-
Short-path distillation head (minimize surface area).[1]
-
Vacuum pump (capable of <5 mmHg).
-
Oil bath (Do not use a heat gun; hot spots trigger polymerization).
Procedure:
-
Pre-treatment: If the sample is very dark, wash it with 5% aqueous NaOH, dry over MgSO4, and filter before distillation. This removes bulk acidic gums.
-
Charge: Place liquid in the boiling flask. Add CaH2 (Calcium Hydride) granules (approx 5% w/w).
-
Why CaH2? It acts as both a drying agent and an acid scavenger during the heating process.
-
-
Vacuum: Apply full vacuum. 2,5-diethylpyrrole boils at 189°C at atm , but under vacuum (e.g., 10 mmHg), the BP will drop to ~70-80°C .[1]
-
Collection:
-
Discard the first 5% (forerun).
-
Collect the main fraction (clear, colorless).
-
Stop before the flask is dry.
-
-
Immediate Banking: Flush the receiving flask with Argon immediately upon breaking vacuum.
Frequently Asked Questions (FAQs)
Q: Can I use BHT (Butylated hydroxytoluene) as a stabilizer? A: While BHT is common for ethers, it is less effective for pyrroles than simply excluding acid. The primary degradation driver is often acid-catalyzed coupling rather than pure radical chain mechanisms.[1] KOH pellets are superior because they address the catalytic trigger (acid) rather than just scavenging the symptom (radicals) [3].
Q: Is 2,5-diethylpyrrole more stable than pyrrole? A: Yes and No.
-
Yes: The 2,5-positions (alpha) are blocked, preventing the most rapid polypyrrole chain formation.
-
No: The ethyl groups are electron-donating, making the ring more electron-rich and thus more susceptible to oxidative attack at the 3,4-positions (beta) [4].[1]
Q: Can I store it in a glovebox? A: Yes, a glovebox (N2 or Ar atmosphere) is the ideal storage location. If stored inside a glovebox, the amber vial is still necessary to protect from ambient light, but the temperature requirement is less critical (RT is acceptable for weeks/months in a glovebox).
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2,5-Dimethylpyrrole (Analogous handling for diethyl derivative).[1][2]Link[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for distillation of alkyl pyrroles over base). Link
-
Laha, J. K., et al. (2020).[4][5] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. (Discusses polymerization prevention by avoiding acidic conditions). Link[1]
-
PubChem. (2024). Compound Summary: 2,5-Diethyl-1H-pyrrole (CAS 766-95-0).[1][2][6] National Library of Medicine. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 625-84-3|2,5-Dimethyl-1H-pyrrole|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 6. 2,5-Diethyl-1H-pyrrole | CAS#:766-95-0 | Chemsrc [chemsrc.com]
Troubleshooting low yields in the synthesis of N-substituted 2,5-diethyl-1H-pyrroles
Technical Support Center: Troubleshooting N-Substituted 2,5-Diethyl-1H-Pyrrole Synthesis
Subject: Optimization of Paal-Knorr Cyclocondensation for Sterically Congested 1,4-Diketones Ticket ID: PK-25-ETH-001 Support Tier: Senior Application Scientist
Executive Summary
The synthesis of N-substituted 2,5-diethyl-1H-pyrroles presents a distinct kinetic challenge compared to the ubiquitous 2,5-dimethyl analogues. The starting material, 3,6-octanedione , possesses ethyl groups flanking the carbonyls. This increased steric bulk creates a higher energy barrier for the initial nucleophilic attack by the amine and the subsequent ring closure.
Low yields in this specific reaction are typically caused by three convergent failure modes:
-
Competitive Furan Formation: Slower amine incorporation allows the thermodynamic acid-catalyzed cyclization of the diketone into 2,5-diethylfuran.
-
Steric Impedance: The ethyl groups hinder the formation of the hemiaminal intermediate, especially with bulky N-substituents (e.g., ortho-substituted anilines).
-
Acid-Sensitivity: The electron-rich 2,5-diethylpyrrole core is highly prone to oxidative polymerization ("tarring") on acidic supports like silica gel.
Part 1: Diagnostic Workflow
Before altering your chemistry, trace your failure point using this logic flow.
Figure 1: Decision matrix for diagnosing yield loss in Paal-Knorr synthesis.
Part 2: Critical Control Points (The "Why" & "How")
The Precursor Trap (3,6-Octanedione)
Unlike 2,5-hexanedione, 3,6-octanedione is not always shelf-stable. It tends to undergo aldol-like self-condensations upon storage.
-
The Fix: Always run a 1H NMR on your diketone before starting.
-
Look for: Triplet at ~1.05 ppm (CH3) and Quartet at ~2.5 ppm (CH2).
-
Red Flag: If you see complex multiplets in the alkene region (5.0–6.5 ppm), distill the diketone under reduced pressure immediately.
-
Catalyst Selection Matrix
The "standard" catalytic amount of acetic acid often fails for diethyl analogues because the reaction is too slow, allowing the diketone to cyclize into a furan (which is a dead end).
| Amine Type | Steric Profile | Recommended Catalyst | Conditions | Why? |
| Aliphatic Primary | Low (e.g., Hexylamine) | Acetic Acid (Glacial) | Reflux (EtOH/Toluene) | Sufficient nucleophilicity to overcome ethyl sterics. |
| Aniline Derivative | Moderate (e.g., 4-OMe-Ph) | p-TsOH (1-5 mol%) | Dean-Stark (Toluene) | Requires stronger activation of Carbonyl; water removal drives equilibrium. |
| Sterically Hindered | High (e.g., 2,6-dimethylaniline) | Sc(OTf)₃ (5 mol%) | Microwave (MW) | Lewis acid activates C=O without protonating the amine; MW overcomes activation energy. |
| Acid Sensitive | High | Iodine (I₂) (10 mol%) | Solvent-free / RT | Mild, neutral conditions prevent polymerization. |
The "Black Tar" Phenomenon (Oxidative Polymerization)
Pyrroles with alkyl substituents at the 2,5-positions are electron-rich and prone to oxidation.
-
The Cause: 2,5-diethylpyrroles are more electron-rich than their methyl counterparts. Exposure to air + light + acidic silica = rapid degradation.
-
The Fix: See the Neutralized Workup Protocol below.
Part 3: Validated Protocols
Protocol A: Microwave-Assisted Synthesis (High Yield / Difficult Substrates)
Best for: Bulky amines or when thermal reflux yields <30%.
-
Setup: Use a 10 mL microwave process vial with a heavy-walled cap.
-
Stoichiometry:
-
3,6-Octanedione: 1.0 equiv (e.g., 142 mg, 1 mmol)
-
Amine: 1.2 – 1.5 equiv (Excess is crucial to outcompete furan formation).
-
Catalyst: Sc(OTf)₃ (5 mol%) or Montmorillonite K-10 (100 mg/mmol).
-
Solvent: Ethanol (1 mL) or Solvent-free (if reagents are liquid).
-
-
Reaction: Irradiate at 100–120 °C for 10–20 minutes .
-
Note: Do not exceed 150 °C; thermal decomposition dominates above this point.
-
-
Check: TLC should show complete consumption of diketone.
Protocol B: Neutralized Purification (The "Anti-Tar" Method)
Mandatory for isolating pure 2,5-diethylpyrroles.
-
Quench: If using acid catalyst, quench with sat. NaHCO₃ before extraction.[1]
-
Extraction: Extract with CH₂Cl₂. Wash with brine.[2][3] Dry over Na₂SO₄ (avoid MgSO₄ if product is extremely acid-sensitive).
-
Column Prep (CRITICAL):
-
Add 1% Triethylamine (TEA) to the eluent system.
-
Slurry the silica gel in this TEA-spiked solvent before packing the column.
-
Why? This neutralizes the acidic silanol groups on the silica surface that catalyze pyrrole polymerization (red/black streaking).
-
Storage: Store the isolated oil/solid under Argon at -20 °C, wrapped in foil.
Part 4: Frequently Asked Questions (Troubleshooting)
Q: I see a spot on TLC that moves faster than my pyrrole. What is it? A: That is likely 2,5-diethylfuran . It forms if the reaction medium is too acidic (pH < 3) or if the amine is not nucleophilic enough.
-
Solution: Increase the amine equivalents to 1.5–2.0. Switch from pTsOH to a Lewis Acid like Sc(OTf)₃ or Bi(NO₃)₃, which activates the carbonyl without creating a highly acidic environment.
Q: My product turns red/black immediately after the column. Why? A: This is "pyrrole red" formation, an oxidative polymerization catalyzed by residual acid.
-
Solution: You likely skipped the Triethylamine (TEA) step in Protocol B. Re-purify using basic alumina or TEA-neutralized silica. Evaporate solvents at low temperature (< 40 °C).
Q: Can I use 2,5-hexanedione instead? It's cheaper. A: No. 2,5-hexanedione yields 2,5-dimethyl pyrrole. If your biological target requires the steric bulk or lipophilicity of ethyl groups, the methyl analogue is a different molecule with different pharmacological properties. You must use 3,6-octanedione.
Q: The reaction stalls at 50% conversion. Should I add more acid? A: Adding more acid usually promotes furan formation or polymerization. Instead, try azeotropic water removal . Use Toluene as solvent and a Dean-Stark trap. Removing the water byproduct drives the equilibrium toward the pyrrole (Le Chatelier’s principle).
References
-
Amarnath, V., et al. (1991).[5] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Detailed kinetic study explaining why steric bulk (ethyl vs methyl) slows the rate-determining cyclization step.
-
Minetto, G., et al. (2005).[6] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry. Validates microwave protocols for hindered substrates.
-
BenchChem Technical Support. (2025). "Troubleshooting low conversion in Paal-Knorr reactions." Provides data on Lewis Acid catalysts (Sc(OTf)3) and silica neutralization.
-
Banik, B. K., et al. (2004). "Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles." Tetrahedron Letters. Discusses solvent-free and iodine-catalyzed improvements.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Technical Support Center: Purification of 2,5-Diethyl-1H-Pyrrole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of impurities from 2,5-diethyl-1H-pyrrole. As a crucial building block in various synthetic pathways, the purity of this compound is paramount. This document offers a comprehensive resource, moving from frequently asked questions to detailed experimental protocols, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,5-diethyl-1H-pyrrole synthesized via the Paal-Knorr reaction?
A1: The impurity profile of 2,5-diethyl-1H-pyrrole synthesized via the Paal-Knorr condensation of 3,4-hexanedione with an ammonia source is typically characterized by:
-
Unreacted Starting Materials: Residual 3,4-hexanedione is a common impurity if the reaction has not gone to completion.
-
Furan Byproducts: Under acidic conditions, particularly at a pH below 3, 3,4-hexanedione can undergo self-condensation to form furan derivatives as a significant byproduct.[1][2][3]
-
Polymeric Materials: Pyrroles, including 2,5-diethyl-1H-pyrrole, are susceptible to polymerization, especially in the presence of acid or light, leading to the formation of dark, tarry substances that can be challenging to remove.[2]
-
Oxidation Products: Exposure to air can lead to the formation of colored oxidation products. Pyrroles are known to be sensitive to oxidation.[4]
Q2: My 2,5-diethyl-1H-pyrrole is dark and discolored. What is the cause and can it be purified?
A2: A dark or discolored appearance, often described as a tarry residue, is a strong indicator of polymerization and/or oxidation of the pyrrole ring.[2] This is frequently caused by overly harsh reaction conditions, such as high temperatures or strong acidity, during synthesis or workup. While purification is possible, it can be challenging. A combination of vacuum distillation and column chromatography is often necessary to remove these high-molecular-weight, colored impurities. It is also crucial to store the purified product under an inert atmosphere and protected from light to prevent further degradation.[4][5]
Q3: How can I monitor the purity of my 2,5-diethyl-1H-pyrrole during and after purification?
A3: Several analytical techniques can be employed to assess the purity of your sample:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a purification process, such as column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. It can effectively separate the desired product from starting materials, solvents, and some byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
Troubleshooting Guides
This section directly addresses specific issues you may encounter during the purification of 2,5-diethyl-1H-pyrrole.
Issue 1: Low Recovery After Vacuum Distillation
Question: I am losing a significant amount of my product during vacuum distillation. What could be the cause and how can I improve the yield?
Answer: Low recovery from vacuum distillation can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Causality and Solution:
-
Improper Vacuum Level: If the vacuum is too high (pressure too low), the boiling point of 2,5-diethyl-1H-pyrrole may be too low, causing it to distill over with the solvent front. Conversely, if the vacuum is not sufficient (pressure too high), an excessively high temperature will be required, which can lead to thermal decomposition and polymerization.
-
Thermal Decomposition: Prolonged heating, even under vacuum, can cause degradation.
-
Recommendation: Ensure the heating mantle is set to a temperature no more than 20-30°C above the expected boiling point of your compound to ensure a steady distillation rate without overheating.[8] Use a stirring bar for even heat distribution.
-
-
Inefficient Condensation: If the condenser is not cold enough, some of the product vapor may not condense and will be lost to the vacuum pump.
-
Recommendation: Ensure a good flow of cold water through the condenser. For very volatile compounds, a condenser with a larger surface area or a cold trap before the vacuum pump can be beneficial.
-
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I am having difficulty separating my 2,5-diethyl-1H-pyrrole from a persistent impurity using column chromatography. How can I improve the separation?
Answer: Achieving good separation in column chromatography depends on optimizing the stationary and mobile phases to exploit differences in the polarity of the compounds.
Causality and Solution:
-
Inappropriate Solvent System: If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it is not polar enough, the compounds may not move off the baseline.
-
Recommendation: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate. For a substituted pyrrole of this nature, a good starting point is a mixture of hexanes and ethyl acetate.[9][10] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
-
Column Overloading: Applying too much crude material to the column will result in broad bands and poor separation.
-
Recommendation: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Improper Column Packing: Channels or cracks in the silica gel will lead to uneven solvent flow and poor separation.
-
Recommendation: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Experimental Protocols
The following protocols provide a starting point for the purification of 2,5-diethyl-1H-pyrrole. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Vacuum Distillation
This protocol is suitable for removing non-volatile impurities such as polymers and salts.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude 2,5-diethyl-1H-pyrrole in the distillation flask with a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently and evenly using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. It is advisable to collect a forerun fraction, which may contain residual solvents or more volatile impurities.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of tarry residue remains in the distillation flask.
-
Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) in a sealed, light-protected container.[4][5]
Protocol 2: Flash Column Chromatography
This method is effective for separating impurities with polarities similar to the product.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude 2,5-diethyl-1H-pyrrole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and apply it carefully to the top of the silica gel.
-
Elution: Begin eluting with the solvent system, applying gentle pressure.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of 3,4-Hexanedione (Starting Material)
| Property | Value | Unit | Source |
| Molecular Weight | 114.14 | g/mol | [11] |
| Boiling Point | 131 | °C | [11] |
| Density | 0.939 | g/mL at 25°C | [11] |
| Refractive Index | 1.41 | n20/D | [11] |
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A logical workflow for the purification and troubleshooting of 2,5-diethyl-1H-pyrrole.
References
- Benchchem. (n.d.). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.
- Benchchem. (n.d.). Troubleshooting low conversion in Paal-Knorr reactions.
-
Paal-Knorr Pyrrole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,4-hexane dione. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,4-Hexanedione (CAS 4437-51-8). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione. Retrieved from [Link]
-
Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. (n.d.). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3,4-Hexanedione (FDB008071). Retrieved from [Link]
-
NIST. (n.d.). 3,4-Hexanedione. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2020, February 17). Diethyl pyrrole-2,5-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US10160710B2 - Synthesis method of 3,4-hexanedione.
-
ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... Retrieved from [Link]
- Benchchem. (n.d.). Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
- Google Patents. (n.d.). CN102452915B - Preparation method of 3,4-dihydroxy-2,5-hexanedione.
-
ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]
-
Nordmann. (n.d.). 3,4-Hexanedione. Retrieved from [https://nordmann. Rassmann.com/en/product-portfolio/3-4-hexanedione-cas-4437-51-8/]([Link]. Rassmann.com/en/product-portfolio/3-4-hexanedione-cas-4437-51-8/)
-
SpectraBase. (n.d.). 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PMC. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]
-
YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Figshare. (n.d.). A Three-Step Synthesis of Tetrasubstituted NH-Pyrroles. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). SYNTHESIS OF SOME HEXANEDIOLS. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Reactions of 2,5-di(2-thienyl)pyrroles. Retrieved from [Link]
-
Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
PubChem. (n.d.). diethyl 1H-pyrrole-2,5-dicarboxylate. Retrieved from [Link]
-
JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2010, February 27). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. gcms.cz [gcms.cz]
- 7. ajrconline.org [ajrconline.org]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. 3,4-Hexanedione CAS#: 4437-51-8 [m.chemicalbook.com]
Scaling up the synthesis of 2,5-diethyl-1H-pyrrole from lab to pilot scale
Status: Operational Ticket ID: SC-PYR-2026-05 Assigned Specialist: Dr. A. Vance, Senior Process Chemist Subject: Scale-up protocols, troubleshooting, and safety for 2,5-diethyl-1H-pyrrole synthesis.
Introduction: The Scale-Up Transition
Welcome to the Scale-Up Support Center. Moving from milligram-scale synthesis to kilogram-scale pilot production requires a fundamental shift in mindset—from maximizing yield in a flask to maximizing heat transfer and safety in a reactor.
You are synthesizing 2,5-diethyl-1H-pyrrole .
-
Target Molecule: 2,5-diethyl-1H-pyrrole (
) -
Key Precursor: 3,6-Octanedione (Note: Not 2,5-hexanedione, which yields the dimethyl analog).
-
Primary Method: Paal-Knorr Cyclocondensation.
This guide addresses the specific hydrodynamic, thermodynamic, and purification challenges encountered when scaling this reaction.
Module 1: Reaction Engineering (The Paal-Knorr Protocol)
Q: What is the optimal stoichiometry for a 1 kg batch?
A: Unlike lab scale where reagents are often dumped together, pilot scale requires precise stoichiometry to minimize waste treatment.
-
The Diketone (3,6-Octanedione): 1.0 Equivalent.
-
The Nitrogen Source (Ammonium Carbonate): 1.2 to 1.5 Equivalents (calculated based on
content). -
Solvent: Ethanol (95%) is preferred over methanol due to lower toxicity and higher boiling point, allowing a slightly faster reaction rate at reflux.
Process Insight: While ammonia gas (
Q: The reaction is exothermic. How do I prevent a thermal runaway?
A: The condensation of a diketone with an amine releases water and heat (
-
Lab Scale: You likely mixed everything and heated it.
-
Pilot Scale: You must use a Semi-Batch Protocol .
-
Charge the reactor with the solvent and Ammonium Carbonate.
-
Heat the mixture to a gentle reflux (
). -
Dose the 3,6-octanedione slowly over 2–4 hours.
-
Why? This ensures the diketone is the limiting reagent at any specific moment, preventing the accumulation of unreacted material that could suddenly trigger a massive exotherm.
Q: My conversion stalls at 90%. How do I drive it to completion?
A: The Paal-Knorr reaction is an equilibrium process that generates water.
-
Solution: Switch from simple reflux to Azeotropic Distillation . Use a Dean-Stark trap (or pilot equivalent phase separator). If using Ethanol, you may need to add a small amount of Benzene or Toluene (if compatible with downstream specs) to help carry water over, or simply distill off a fraction of wet ethanol and replenish with dry ethanol.
Module 2: Work-Up & Isolation
Q: I have a persistent emulsion during the aqueous wash. How do I break it?
A: Alkyl pyrroles are lipophilic, but the reaction byproducts (polymeric imines) can act as surfactants.
-
Specific Gravity Check: 2,5-diethylpyrrole has a density near 0.90 g/mL. If your aqueous wash is too salty (brine), the densities might be too close. Dilute the aqueous layer slightly to increase the density difference.
-
pH Adjustment: Unreacted amines stabilize emulsions. Wash the organic layer with mild acid (0.1 M HCl) .
-
Critical Warning: Do NOT use strong, concentrated acid. Pyrroles are acid-sensitive and will polymerize into "pyrrole red" tar rapidly below pH 3. Keep washes weakly acidic to neutral.
-
-
Filtration: If "rag layers" (interfacial solids) persist, filter the biphasic mixture through a Celite pad before attempting separation.
Module 3: Purification & Stability
Q: The product turns red/brown after distillation. How do I prevent this?
A: Electron-rich alkyl pyrroles are notoriously prone to autoxidation.
-
Cause: Exposure to atmospheric oxygen creates radical cations that polymerize into colored oligomers.
-
Protocol:
-
Inert Distillation: You must distill under vacuum (
mbar). Bleed Nitrogen or Argon into the capillary, never air. -
Stabilization: Add 0.1% wt/wt BHT (Butylated hydroxytoluene) to the receiving flask before distillation starts. This scavenges radicals immediately as the product condenses.
-
Storage: Store under Argon at
in amber glass.
-
Q: What are the vacuum distillation parameters for 2,5-diethyl-1H-pyrrole?
A:
| Parameter | Setting | Notes |
|---|---|---|
| Vacuum Pressure | 5 – 10 mbar | Essential to keep pot temp low. |
| Pot Temperature |
Module 4: Safety & Compliance (E-E-A-T)
Critical Hazard: Diketone Neurotoxicity
Warning: The precursor, 3,6-octanedione, is a
-
Mechanism: It reacts with lysine residues in axonal proteins to form pyrrole adducts in vivo, leading to "giant axonal neuropathy" (nerve damage).
-
Control:
-
Double-glove (Nitrile).
-
Use a closed dosing system (peristaltic pump) to avoid open pouring.
-
Monitor vapors; use a localized exhaust snorkel.
-
Visualizing the Workflow
Figure 1: Pilot Scale Process Flow
This diagram illustrates the critical path from raw materials to the stabilized final product.
Caption: Optimized process flow for the synthesis of 2,5-diethyl-1H-pyrrole, emphasizing the semi-batch addition and inert distillation steps.
Figure 2: Troubleshooting Low Yield
Use this logic tree to diagnose yield issues during the pilot run.
Caption: Decision matrix for diagnosing yield losses. Distinguishes between kinetic issues (incomplete reaction) and stability issues (polymerization).
References
-
Amarnath, V., et al. (1991).[2] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. (Establishes the mechanism of 1,4-diketone cyclization).
- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (Standard reference for heterocyclic synthesis scale-up).
-
PubChem Database. (2024). "2,5-Hexanedione Compound Summary (Neurotoxicity Data)." (While for the methyl analog, the neurotoxic mechanism applies to
-diketones generally). -
Organic Syntheses. (1941). "2,5-Dimethylpyrrole."[3][4][5][6][7][8][9] Org.[4] Synth. 1941, 21, 67. (The foundational protocol for alkyl pyrrole synthesis via ammonium carbonate).
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2,5-Dimethylpyrrole." (Used for stability and storage handling reference).
Sources
- 1. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Urinary 2,5-hexanedione assay involving its conversion to 2,5-dimethylpyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: GC-MS Analysis for Purity Assessment of 2,5-Diethyl-1H-pyrrole
Executive Summary
In the synthesis and application of 2,5-diethyl-1H-pyrrole (CAS: 766-36-9), purity assessment is a critical control point. While Nuclear Magnetic Resonance (qNMR) is often cited as the primary reference method for absolute mass balance, Gas Chromatography-Mass Spectrometry (GC-MS) remains the superior technique for impurity profiling and routine purity verification of this volatile heterocycle.
This guide objectively compares GC-MS against HPLC-UV and qNMR, demonstrating that GC-MS offers the optimal balance of resolution, sensitivity, and structural identification for alkyl-substituted pyrroles.
Technical Context & Compound Profile
2,5-diethyl-1H-pyrrole is a lipophilic, volatile liquid. Its physicochemical properties dictate the analytical approach. Unlike complex pharmaceutical APIs with multiple chromophores, this molecule has limited UV absorption, making HPLC-UV less sensitive for trace impurity detection.
| Property | Value | Analytical Implication |
| Molecular Formula | C₈H₁₃N | Small molecule, suitable for MS. |
| Molecular Weight | 123.20 g/mol | Low mass range; requires solvent delay in GC to avoid interference. |
| Boiling Point | ~86–88 °C (15 mmHg) | Volatile. Ideal for Gas Chromatography. |
| Polarity | Low-Medium | Compatible with standard non-polar columns (5% Phenyl). |
| Chromophore | Weak (Pyrrole ring) | Poor sensitivity in HPLC-UV (requires low wavelength <210 nm). |
Comparative Analysis: GC-MS vs. Alternatives
The following table summarizes why GC-MS is the recommended method for routine purity assessment, specifically comparing it to High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).
Table 1: Method Performance Matrix
| Feature | GC-MS (Recommended) | HPLC-UV | qNMR (¹H) |
| Primary Utility | Impurity Profiling & Purity % | Reaction Monitoring (Non-volatile) | Absolute Purity (Mass Balance) |
| Specificity | High (Retention Time + Mass Fingerprint) | Low (Retention Time only) | High (Structural Certainty) |
| Sensitivity (LOD) | Excellent (< 1 ppm) | Moderate (Weak UV absorbance) | Low (~1000 ppm / 0.1%) |
| Resolution | High (Capillary columns) | Moderate | Low (Signal overlap common) |
| Sample Prep | Simple Dilution (DCM/MeOH) | Dilution (Mobile Phase) | Complex (Weighing/Internal Std) |
| Throughput | High (20-30 min run) | Moderate | Low |
| Limitation | Thermal degradation (rare for this analyte) | Low sensitivity for alkyl pyrroles | Cannot easily ID unknown impurities |
Critical Insight: The "Blind Spot" of qNMR
While qNMR is the "gold standard" for determining if a sample is 98% vs 99% pure by mass, it often fails to identify what the 1% impurity is. GC-MS fills this gap by separating and identifying specific synthetic byproducts (e.g., unreacted 2,5-hexanedione or oxidation products like maleimides) via their mass spectra.
Experimental Protocol: GC-MS Methodology
This protocol is designed to be self-validating . It includes system suitability steps to ensure the instrument is capable of analyzing basic heterocycles without adsorption (tailing).
Reagents and Materials[1]
-
Analyte: 2,5-diethyl-1H-pyrrole (Reference Standard if available, or high-purity synthesized lot).
-
Solvent: Dichloromethane (DCM), HPLC Grade. (Methanol is an alternative, but DCM offers better solubility for potential oily oligomers).
-
Internal Standard (Optional): Dodecane (distinct RT, non-interfering).
Instrument Conditions (Agilent 7890/5977 or equivalent)
-
Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).
-
Why? A low-polarity phase is standard for alkyl pyrroles. Thicker films (0.25µm) prevent peak overloading.
-
-
Inlet: Split/Splitless.
-
Mode:Split 50:1 . (Essential to prevent detector saturation from the main component).
-
Temperature: 250 °C.
-
Liner: Deactivated split liner with glass wool (prevents discrimination of high boilers).
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold: 50 °C for 2 min (Solvent Delay).
-
Ramp: 15 °C/min to 200 °C.
-
Ramp: 25 °C/min to 280 °C.
-
Hold: 3 min (Bake out).
-
-
Mass Spectrometer (EI Source):
Workflow Diagram
Caption: Figure 1. Analytical workflow for GC-MS analysis of 2,5-diethyl-1H-pyrrole, including critical System Suitability Check (SST).
Data Interpretation & Validation
Mass Spectral Fingerprint
For 2,5-diethyl-1H-pyrrole (MW 123), the mass spectrum provides definitive identification.
-
Molecular Ion (M⁺): m/z 123 (Visible, usually strong).
-
Base Peak: m/z 108 (M – 15).
-
Mechanism: Loss of a methyl radical (•CH₃) from one of the ethyl side chains is the dominant fragmentation pathway, driven by the stability of the resulting cation.
-
-
Other Fragments: m/z 94 (Loss of ethyl group), m/z 80 (Pyrrole ring fragments).
Purity Calculation (Area Normalization)
Note: This assumes equal response factors. For higher accuracy, apply Relative Response Factors (RRF) if standards for impurities are available.System Suitability Criteria (Self-Validation)
Before accepting data, verify:
-
Solvent Blank: Must be free of peaks at the analyte retention time.
-
Peak Shape: The pyrrole peak must have a Tailing Factor (
) < 1.5.-
Troubleshooting: Excessive tailing indicates active sites in the liner. Replace glass wool or re-deactivate.
-
-
Signal-to-Noise: The main peak should have S/N > 1000:1 for reliable impurity detection at 0.1% levels.
Decision Matrix: When to Use Which Method
Use the following logic to determine the appropriate analytical path for your specific development stage.
Caption: Figure 2. Decision matrix for selecting the optimal analytical technique based on sample volatility and data requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12265, 2,5-Dimethylpyrrole (Analogous structure/properties). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Sources
Structural Determinants of 2,5-Diethyl-1H-Pyrrole Derivatives: A Comparative Crystallographic Guide
Executive Summary & Strategic Context
In the development of conducting polymers and porphyrin-based drug scaffolds, 2,5-diethyl-1H-pyrrole and its derivatives represent a critical structural pivot point.[1] Unlike their 2,5-dimethyl analogs, which are often employed as generic blocking groups, diethyl derivatives introduce specific steric bulk that modulates solid-state packing and solubility.[1]
Critical Distinction: Researchers must recognize that while parent alkyl pyrroles (e.g., 2,5-dimethylpyrrole) are typically volatile liquids at room temperature, their carboxylate and ester derivatives (e.g., diethyl pyrrole-2,5-dicarboxylate) are crystalline solids.[1] This guide focuses on the X-ray characterization of these solid derivatives, which serve as the primary surrogates for understanding the structural behavior of the pyrrole core in drug design.
Why This Comparison Matters
-
Bioactivity: The ethyl group provides a lipophilic "fence" that alters binding affinity in kinase inhibitors compared to methyl groups.
-
Solid-State Engineering: The switch from methyl to ethyl substituents can force a transition from planar
-stacking to herringbone packing, influencing charge transport in organic electronics.
Comparative Structural Analysis
This section objectively compares the crystallographic performance of Diethyl pyrrole-2,5-dicarboxylate (Compound A) against its primary structural analogs.
The Hydrogen-Bonding Dimer Motif
The defining feature of 2,5-substituted pyrrole derivatives in the solid state is the competition between linear chain formation and cyclic dimer formation .
-
Compound A (Diethyl derivative): X-ray diffraction reveals a strong preference for centrosymmetric dimers . The amine (N-H) acts as a donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming an
or graph-set motif. -
Alternative (N-substituted variants): When the N-H is blocked (e.g., N-methyl), the structure collapses into a purely dispersive packing mode, often lowering the melting point and reducing lattice energy.[1]
Crystallographic Parameters Table
The following data aggregates experimental values from single-crystal X-ray diffraction studies of key derivatives.
| Feature | Diethyl pyrrole-2,5-dicarboxylate | 2,5-Dimethyl-N-phenyl derivative | 3,4-Diethyl-2,5-dimethylpyrrole |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 2 |
| Primary Interaction | N-H[1]···O=C (H-bond) | C-H[1]··· | |
| H-Bond Distance | 2.85 - 2.95 Å (N[1]···O) | N/A (Steric block) | > 3.5 Å (Weak) |
| Packing Motif | Cyclic Dimer (Planar) | Herringbone (Tilted) | Slip-Stacked |
| Key Advantage | High lattice stability; predictable synthons.[1] | Higher solubility; non-planar geometry. | Optimized orbital overlap for conductivity. |
Analytic Insight: The ethyl ester groups in the dicarboxylate derivative do not merely act as spacers; they actively participate in the H-bond network, locking the dimer in a planar conformation that mimics base-pairing in DNA.
Experimental Protocols
To replicate these structures for internal validation, follow these self-validating protocols.
Synthesis: The Paal-Knorr Cyclization
The most robust route to 2,5-diethylpyrrole derivatives is the Paal-Knorr condensation.[2] This protocol is optimized for high crystallinity products.
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of the diketone in 25 mL ethanol.
-
Activation: Add 0.5 mL glacial acetic acid. Stir for 10 min.
-
Cyclization: Add 15 mmol ammonium carbonate. Reflux at 80°C for 4 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). Disappearance of diketone indicates completion.
-
-
Isolation: Cool to room temperature. Pour into ice water.
-
Purification: Filter the precipitate. Recrystallize immediately (see 3.2) to avoid oxidation.[1][3]
Crystallization for X-ray Diffraction
Growing single crystals of pyrroles requires thermodynamic control to prevent twinning.
-
Method: Vapor Diffusion (Sitting Drop).[1]
-
Solvent: Ethanol (Good solubility).[1]
-
Precipitant: Hexane (Poor solubility).[1]
-
Procedure:
-
Dissolve 20 mg of crude pyrrole in 1 mL Ethanol.
-
Place in the inner well of a crystallization chamber.
-
Fill the outer reservoir with 3 mL Hexane.
-
Seal and store at 4°C in the dark (pyrroles are photosensitive).
-
Expectation: Colorless platelets or prisms appear within 48-72 hours.
-
Visualizing the Structural Logic
Synthesis & Crystallization Workflow
This diagram outlines the critical path from raw materials to the final crystal structure, highlighting the decision nodes for purification.[1]
Figure 1: Optimized workflow for synthesizing and crystallizing 2,5-diethylpyrrole derivatives.
Crystal Packing Logic: Dimer vs. Chain
Understanding why your crystal formed a specific lattice is crucial for engineering density.
Figure 2: Decision tree for predicting crystal packing motifs based on substitution patterns.
References
-
Aitken, R. A., et al. (2020).[1][4] Diethyl Pyrrole-2,5-Dicarboxylate. Molbank, 2020(1), M1117.[4] Link
-
Su, B., et al. (2010).[1] 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. Acta Crystallographica Section E, 66(Pt 3), o663. Link
-
BenchChem. (2024).[1] Application Notes and Protocols for the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction. Link
-
Organic Chemistry Portal. (2023). Paal-Knorr Pyrrole Synthesis: Mechanism and Protocols. Link
-
PubChem. (2025).[1][4] Diethyl 1H-pyrrole-2,5-dicarboxylate Compound Summary. National Library of Medicine. Link
Sources
A Comparative Guide to the Reactivity of 2,5-Diethyl-1H-pyrrole vs. 2,5-Dimethyl-1H-pyrrole
Abstract
For researchers engaged in the synthesis of pharmaceuticals and functional materials, a nuanced understanding of heterocyclic reactivity is paramount. Pyrrole and its derivatives are fundamental building blocks, with their utility often dictated by the nature and position of substituents. This guide provides an in-depth comparative analysis of the reactivity of 2,5-diethyl-1H-pyrrole and 2,5-dimethyl-1H-pyrrole. While electronically similar, the subtle increase in steric bulk from methyl to ethyl groups at the α-positions significantly modulates their reactivity profiles, particularly in reactions occurring at the β-carbons. This document synthesizes theoretical principles with experimental observations to offer a predictive framework for synthetic planning, focusing on electrophilic substitution, oxidation, and polymerization reactions.
Theoretical Framework: Electronic vs. Steric Effects
The pyrrole ring is an electron-rich, five-membered aromatic heterocycle, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair participates in the π-system, increasing the electron density at all carbon atoms.
The Directing Influence of α-Substitution
In an unsubstituted pyrrole, electrophilic aromatic substitution preferentially occurs at the α-positions (C2 and C5). This regioselectivity is due to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during α-attack, which delocalizes the positive charge over three atoms, including the nitrogen.[1][2][3][4] In both 2,5-dimethyl- and 2,5-diethyl-1H-pyrrole, these highly reactive α-positions are blocked, thereby directing any substitution reactions to the less reactive β-positions (C3 and C4).[1]
Electronic Effects of Alkyl Substituents
Both methyl and ethyl groups are electron-donating via a combination of inductive effects and hyperconjugation. This electron donation further activates the pyrrole ring, making it even more reactive than the parent heterocycle towards electrophiles. While an ethyl group has a slightly stronger inductive effect than a methyl group, in practice, their electronic contributions to the reactivity of the pyrrole ring are considered very similar. Therefore, electronic effects alone cannot account for significant differences in reactivity between the two molecules.
Steric Hindrance: The Decisive Factor
The primary differentiator in the reactivity of these two isomers is the steric bulk of the alkyl groups. An ethyl group, with its additional methylene unit, occupies a larger volume of space than a methyl group. This increased steric hindrance can impede the approach of an electrophile to the adjacent β-position, thereby slowing down the reaction rate. The magnitude of this effect is dependent on the size of the attacking electrophile. This principle has been observed in related systems; for instance, in the C-H arylation of 2,5-alkyl/methyl substituted pyrroles, steric factors were found to be a major contributor to site selectivity, with the reaction favoring the position adjacent to the smaller methyl group.[5]
Caption: Steric hindrance at the β-position (C3) is greater in 2,5-diethyl-1H-pyrrole.
Comparative Reactivity in Electrophilic Aromatic Substitution
With the α-positions blocked, electrophilic attack is forced to the β-positions. Here, the steric influence of the adjacent α-alkyl groups becomes the rate-determining factor.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles using a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) mixture, which forms the bulky electrophilic Vilsmeier reagent (a chloroiminium salt).[6][7]
-
2,5-Dimethyl-1H-pyrrole: This compound readily undergoes formylation at the C3 position to yield 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
-
2,5-Diethyl-1H-pyrrole: The reaction is expected to proceed more slowly due to the increased steric hindrance from the ethyl groups impeding the approach of the large Vilsmeier reagent. Consequently, harsher reaction conditions (higher temperature or longer reaction times) may be required to achieve comparable yields to the dimethyl analogue.
Caption: Workflow for the Paal-Knorr synthesis of 2,5-dialkylpyrroles.
Materials:
-
For 2,5-dimethyl-1H-pyrrole: Acetonylacetone (2,5-hexanedione)
-
For 2,5-diethyl-1H-pyrrole: 3,6-Octanedione
-
Ammonium Carbonate, lumps
-
Chloroform or Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with an air-cooled condenser, combine the 1,4-dicarbonyl (1.0 mole equivalent) and ammonium carbonate (2.0 mole equivalents).
-
Heat the mixture in an oil bath at 100°C. Effervescence will be observed. Continue heating until the effervescence ceases (typically 60-90 minutes).
-
Replace the air condenser with a water-cooled condenser and gently reflux the mixture for an additional 30 minutes at a bath temperature of 115°C.
-
Cool the reaction mixture to room temperature. Two layers will form.
-
Separate the upper, yellow-to-brown organic layer containing the crude pyrrole.
-
Extract the lower aqueous layer with a small portion of chloroform or diethyl ether.
-
Combine the extract with the crude pyrrole layer. Dry the combined organic phase over anhydrous sodium sulfate.
-
Critical Step: 2,5-dialkylpyrroles are sensitive to air and light. All subsequent manipulations should be performed with minimal exposure to atmospheric oxygen. [8]9. Purify the crude product by vacuum distillation, ensuring the apparatus is first flushed with nitrogen gas.
Protocol: Comparative Vilsmeier-Haack Formylation
This protocol is designed to objectively compare the reactivity of the two substrates under identical conditions.
Materials:
-
2,5-Dimethyl-1H-pyrrole
-
2,5-Diethyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous Magnesium Sulfate
-
Internal standard for GC/NMR analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: Set up two identical, oven-dried, three-neck flasks equipped with magnetic stirrers, dropping funnels, and nitrogen inlets.
-
In Flask A, dissolve 2,5-dimethyl-1H-pyrrole (10 mmol) in anhydrous DCE (20 mL).
-
In Flask B, dissolve 2,5-diethyl-1H-pyrrole (10 mmol) in anhydrous DCE (20 mL).
-
Add a known amount of the internal standard to each flask.
-
Vilsmeier Reagent Formation: In a separate flask under nitrogen, add POCl₃ (11 mmol, 1.1 eq) to anhydrous DMF (30 mmol, 3.0 eq) dropwise at 0°C. Stir for 30 minutes at room temperature to form the Vilsmeier reagent.
-
Reaction Initiation: Add half of the prepared Vilsmeier reagent solution to the dropping funnel of Flask A and the other half to the dropping funnel of Flask B.
-
Simultaneously, add the Vilsmeier reagent dropwise to both Flask A and Flask B at a constant rate at room temperature.
-
Monitoring: Monitor both reactions by taking small aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes). Quench each aliquot with a saturated sodium bicarbonate solution and extract with ethyl acetate. Analyze the organic layer by GC or ¹H NMR to determine the ratio of product to starting material (relative to the internal standard).
-
Workup (upon completion): Pour the reaction mixtures into a vigorously stirred solution of saturated sodium bicarbonate. Continue stirring until the hydrolysis is complete.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde product by column chromatography on silica gel or recrystallization.
Conclusion
The reactivities of 2,5-diethyl-1H-pyrrole and 2,5-dimethyl-1H-pyrrole are governed by a delicate interplay of electronic and steric effects. While their electronic profiles are nearly identical due to the similar electron-donating nature of methyl and ethyl groups, the greater steric hindrance of the ethyl groups is the decisive factor in many transformations. For electrophilic substitutions at the β-position, particularly those involving bulky reagents like the Vilsmeier or Mannich reagents, 2,5-diethyl-1H-pyrrole exhibits predictably lower reaction rates. This understanding is critical for researchers, as it informs the choice of reaction conditions—requiring more forcing conditions for the diethyl analogue—and aids in the rational design of synthetic routes involving polysubstituted pyrrole scaffolds.
References
- Correlation-driven ultrafast charge migration in pyrrole derivatives: the influence of the alkyl group. RSC Publishing.
- 2,5-dimethylpyrrole. Organic Syntheses Procedure.
- Halogenation and oxidation of 2,5-bis(ethoxycarbonyl)-3,4-dialkylpyrroles. A possible route to side-chain functionalized 3,4-dialkylpyrroles.
- Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
- The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar.
- Halogenation and oxidation of 2,5-bis(ethoxycarbonyl)-3,4-dialkylpyrroles. A possible route to side-chain functionalized 3,4-dia. American Chemical Society.
- Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole. RSC Publishing.
- Application Notes and Protocols for the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction. Benchchem.
-
Steric Effects of β-Annulated Pyrroles Trigger the Formation of Ethynylene-Bridged Hexaphyrinogen versus Ethynylene-Cumulene-Linked Aromatic [9]π Hexaphyrin. PubMed.
- A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylpyrrole in Electrophilic Substitution Reactions. Benchchem.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
- Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzym
- Pyrrole. Wikipedia.
- Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole?. Quora.
- A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction. Benchchem.
- Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. PMC.
- Study of the Mannich reaction: beta-amino-methylation of N-aryl and N-azaheteroaryl-substituted 2,5-dimethylpyrroles, compounds with potential biological activity. PubMed.
- Structure characterization of the polymer of 2,5-dimethylpyrrole...
- Electrophilic Substitution in Pyrrole (Reactivity and Orient
- Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. Organic Letters.
- Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us. uobabylon.edu.iq.
- Heterocyclic compounds part _IV (Pyrrole). Slideshare.
- Vilsmeier-Haack Reaction. organic-chemistry.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. re.public.polimi.it [re.public.polimi.it]
Comparative Guide: Biological Activity & SAR of 2,5-Dialkylpyrroles
Executive Summary: The Pyrrole Dichotomy
The 2,5-dialkylpyrrole scaffold presents a unique "Jekyll and Hyde" profile in biological systems. While simple derivatives like 2,5-dimethylpyrrole are established neurotoxic metabolites responsible for
This guide provides an objective comparison of these opposing biological activities. It dissects the Structure-Activity Relationship (SAR) that tips the balance from neurofilament crosslinking (toxicity) to MmpL3 inhibition (therapeutic efficacy), supported by experimental protocols and mechanistic visualization.
Mechanistic Divergence
To engineer safety and efficacy, one must understand the divergent pathways of these compounds.
A. The Toxicological Pathway (Neuropathy)
The neurotoxicity of alkanes (n-hexane) and ketones (2,5-hexanedione) converges on the formation of 2,5-dimethylpyrrole adducts within the axon.
-
Mechanism: The
-diketone reacts with the -amino group of Lysine residues on neurofilament proteins.[1] -
Outcome: The resulting pyrrole ring undergoes autoxidation, creating an electrophilic center that crosslinks with other protein strands. This causes massive axonal swelling and distal axonopathy.
B. The Therapeutic Pathway (Antimicrobial/Antitubercular)
When the 2,5-dialkylpyrrole core is decorated with specific lipophilic or aryl side chains (e.g., N-substituted cyclohexanemethyl groups), the mechanism shifts.
-
Mechanism: These derivatives target the MmpL3 transporter in Mycobacterium tuberculosis (Mtb), disrupting cell wall mycolic acid transport.
-
Outcome: Bactericidal activity with reduced host toxicity, provided the "crosslinking" potential is sterically or electronically mitigated.
Visualization: Mechanistic Pathways
Caption: Figure 1.[2] Divergent biological outcomes of 2,5-dialkylpyrroles based on substitution and biological context.
Comparative Analysis: Toxicity vs. Efficacy
The following table contrasts the biological profile of the simple toxic metabolite against a representative therapeutic derivative (based on recent SAR studies, e.g., Castagnolo et al., 2022).
| Feature | Toxic Reference (2,5-Dimethylpyrrole) | Therapeutic Candidate (Functionalized Derivative) |
| Origin | Metabolic byproduct of n-hexane/2,5-hexanedione.[1][3][4] | Synthetic via Paal-Knorr (e.g., from 2,5-hexanedione + cyclohexyl-amines). |
| Primary Target | Host Neurofilaments (Lysine | Bacterial MmpL3 (Mycolic acid transporter). |
| Mechanism | Covalent adduction & oxidative crosslinking. | Non-covalent hydrophobic binding / Proton motive force disruption. |
| Lipophilicity (LogP) | Low (~1.5 - 2.0). Crosses BBB easily. | Tuned (3.0 - 5.0). Optimized for mycobacterial cell wall penetration. |
| Key SAR Feature | Unsubstituted N-position (or simple alkyl). Essential for autoxidation. | Bulky N-substituents or C3-side chains prevent autoxidation and enhance specificity. |
| Biological Outcome | Peripheral Neuropathy (Axonal atrophy).[1] | MIC |
Experimental Protocols
To validate these activities, the following protocols are recommended. These are designed to be self-validating control systems.
Protocol A: Paal-Knorr Synthesis (Therapeutic Candidate Generation)
Objective: Synthesize a library of 2,5-dialkylpyrroles to test for antimicrobial activity while minimizing toxic potential.
-
Reagents: 2,5-Hexanedione (1.0 eq), Primary Amine (1.2 eq), Ethanol (Solvent), Acetic Acid (Catalyst, 1-5 mol%).
-
Procedure:
-
Dissolve 2,5-hexanedione in Ethanol.
-
Add the primary amine (e.g., 4-aminobenzylamine for functionalization) dropwise.
-
Add catalytic acetic acid.
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Validation: Disappearance of the diketone carbonyl peak in IR (~1715 cm⁻¹) and appearance of pyrrole C=C/C-N stretches.
-
-
Workup: Evaporate solvent. Redissolve in CH₂Cl₂. Wash with 1M HCl (removes unreacted amine) and Brine. Dry over Na₂SO₄.
-
Purification: Silica gel column chromatography.
Protocol B: In Vitro Neurotoxicity Screen (Crosslinking Assay)
Objective: Assess if the new derivative retains the neurotoxic "crosslinking" liability of the parent compound.
-
Substrate: Bovine Serum Albumin (BSA) or purified Neurofilament protein (1 mg/mL in phosphate buffer, pH 7.4).
-
Incubation:
-
Control: Buffer only.
-
Positive Control: 2,5-Hexanedione (10 mM).
-
Test Compound: 10 mM (solubilized in minimal DMSO).
-
-
Condition: Incubate at 37°C for 24–72 hours.
-
Readout (SDS-PAGE):
-
Run samples on 10% SDS-PAGE gel.
-
Result: The Positive Control will show high-molecular-weight smears (crosslinked polymers) at the top of the gel.
-
Pass Criteria: Test compounds should show discrete bands similar to the Negative Control, indicating no crosslinking.
-
Protocol C: Antimicrobial MIC Determination
Objective: Quantify therapeutic potency against M. tuberculosis (H37Rv strain) or surrogate M. smegmatis.
-
Method: Microplate Alamar Blue Assay (MABA).[5]
-
Workflow:
-
Prepare serial dilutions of the synthesized pyrrole in 96-well plates (Range: 100
g/mL to 0.1 g/mL). -
Inoculate with bacterial culture (approx 10⁵ CFU/mL).
-
Incubate at 37°C (7 days for Mtb, 24h for M. smegmatis).
-
Add Alamar Blue reagent and incubate for 24h.
-
-
Data Analysis:
-
Blue color = No growth (Inhibition).
-
Pink color = Growth.
-
MIC Value: Lowest concentration preventing the color change.
-
Experimental Workflow Diagram
This diagram illustrates the decision logic for evaluating new 2,5-dialkylpyrrole derivatives.
Caption: Figure 2. Logic flow for filtering 2,5-dialkylpyrroles to separate therapeutic leads from neurotoxic failures.
References
-
DeCaprio, A. P. (1987).[6] n-Hexane neurotoxicity: a mechanism involving pyrrole adduct formation in axonal cytoskeletal protein.[6] Neurotoxicology.[3][6] Link
-
Semenya, D., et al. (2022). Tapping into the antitubercular potential of 2,5-dimethylpyrroles: A structure-activity relationship interrogation. European Journal of Medicinal Chemistry.[7][8] Link
-
Amarnath, V., et al. (1991).[9] Mechanism of the Paal-Knorr Pyrrole Synthesis.[9][10][11][12] Journal of Organic Chemistry.[10] Link
-
Graham, D. G., et al. (1995). Covalent crosslinking of neurofilaments in the pathogenesis of n-hexane neuropathy.[1][3] Neurotoxicology.[3][6] Link
-
Biava, M., et al. (2010). Antimicrobial activity of pyrrole derivatives.[2][5][7][8][13][14][15] Current Medicinal Chemistry. Link
Sources
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- 3. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. n-Hexane neurotoxicity: a mechanism involving pyrrole adduct formation in axonal cytoskeletal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Tapping into the antitubercular potential of 2,5-dimethylpyrroles: A structure-activity relationship interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. html.rhhz.net [html.rhhz.net]
- 13. zenodo.org [zenodo.org]
- 14. Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
Electrochemical Characterization Guide: Poly(2,5-diethyl-1H-pyrrole) vs. Alternatives
This guide provides an in-depth electrochemical characterization and comparison of polymers derived from 2,5-diethyl-1H-pyrrole . Note that unlike standard polypyrrole (PPy), which polymerizes through the
This guide compares the Poly(2,5-diethyl-1H-pyrrole) (P-2,5-DEP) formed via this alternative pathway against the industry standards: Polypyrrole (PPy) and Poly(3,4-ethylenedioxypyrrole) (PEDOP) .
Executive Summary: The Steric Paradox
Poly(2,5-diethyl-1H-pyrrole) represents a distinct class of pyrrolic polymers where the primary conjugation pathway is blocked. While standard polypyrrole derives its high conductivity from planar
-
Primary Advantage: Enhanced solubility in organic solvents (due to alkyl chains) and potential for forming passivation/insulating layers.
-
Primary Limitation: Significantly reduced electrical conductivity compared to PPy due to steric twisting and interrupted conjugation.
-
Best Use Case: Dielectric interlayers, specific ion-selective sensors, or as a co-monomer to modulate the bandgap of conductive polymers.
Mechanistic Analysis & Synthesis
To understand the electrochemical data, one must first understand the structural constraints.
Polymerization Pathways
Standard pyrrole radical cations couple at the 2,5-positions. In 2,5-diethyl-1H-pyrrole , these positions are occupied by ethyl groups. The radical cation is forced to couple at the 3,4-positions. This results in a polymer backbone that is sterically crowded, preventing the planarization required for effective
Figure 1: Mechanistic divergence between standard pyrrole and 2,5-diethyl-1H-pyrrole polymerization.
Experimental Protocol: Potentiodynamic Synthesis
Objective: Synthesize P-2,5-DEP films for characterization.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile (ACN). Note: ACN is preferred over water to solubilize the hydrophobic diethyl monomer. -
Monomer Concentration: 10 mM 2,5-diethyl-1H-pyrrole.
-
Setup: Three-electrode cell (WE: Pt disk or ITO; CE: Pt wire; RE: Ag/Ag+).
-
Method: Cyclic Voltammetry (CV) from -0.5 V to +1.4 V vs Ag/Ag+.
-
Observation: Unlike PPy, which shows increasing current with each cycle (film growth), P-2,5-DEP often shows current decay or very slow growth, indicating the formation of a passivating or low-conductivity oligomeric layer [1, 2].
Comparative Electrochemical Performance
The following data compares P-2,5-DEP with PPy and PEDOP. All values are approximate ranges derived from comparative literature on
Table 1: Physicochemical & Electrochemical Properties
| Feature | Poly(2,5-diethyl-1H-pyrrole) | Polypyrrole (PPy) | PEDOP |
| Coupling Site | |||
| Conductivity ( | |||
| Monomer Ox.[1][2] Onset | ~0.75 V vs Ag/AgCl | ~0.65 V vs Ag/AgCl | ~0.0 V vs Ag/AgCl |
| Bandgap ( | > 3.0 eV (Wide, twisted chains) | 2.8 - 3.0 eV | 0.8 - 1.5 eV (Low bandgap) |
| Electroactivity | Poor (Irreversible/Quasi-reversible) | Excellent (Reversible) | Excellent (Reversible) |
| Solubility | Soluble in CHCl | Insoluble (Crosslinked) | Insoluble (unless substituted) |
Cyclic Voltammetry (CV) Analysis[3][4]
-
PPy: Exhibits a classic "rectangular" capacitive shape with broad redox peaks, indicating facile ion exchange and high capacitance.
-
P-2,5-DEP: The CV typically displays sharp, irreversible oxidation peaks during the first scan. Subsequent scans show diminishing current density. This "self-limiting" behavior suggests that the polymer formed is not sufficiently conductive to sustain further monomer oxidation at the electrode surface [5].
Electrochemical Impedance Spectroscopy (EIS)
-
Nyquist Plot:
-
PPy: Shows a small semi-circle at high frequencies (low charge transfer resistance,
) and a vertical line at low frequencies (capacitive behavior). -
P-2,5-DEP: Shows a large semi-circle (high
) and a sloped diffusion tail (Warburg impedance), confirming restricted electron transport through the film.
-
Structural Characterization & Validation
To confirm the synthesis of the 2,5-diethyl polymer (and rule out simple monomer adsorption), specific validation steps are required.
Protocol: Spectroelectrochemical Validation
-
Deposition: Deposit a thin film of P-2,5-DEP on an ITO slide.
-
Spectroscopy: Apply potential steps (0 V
1.0 V) while monitoring UV-Vis absorption. -
Expected Result:
-
PPy: distinct polaron/bipolaron bands appear in the NIR region (>800 nm) upon oxidation.
-
P-2,5-DEP: Minimal change in the NIR region. Absorption changes are confined to the UV-blue region (300-450 nm), corresponding to short conjugation lengths (dimers/trimers) rather than long-chain delocalization.
-
Figure 2: Validation workflow to distinguish P-2,5-DEP from conductive polypyrrole.
Conclusion & Recommendations
Poly(2,5-diethyl-1H-pyrrole) is not a direct alternative to Polypyrrole for applications requiring high conductivity or charge storage (supercapacitors). The 2,5-ethyl substitution effectively blocks the pathway to high-molecular-weight, planar conjugated polymers.
Recommended Applications:
-
Passivation Layers: Use P-2,5-DEP to electrochemically coat and insulate specific micro-electrode regions.
-
Molecular Sieving: The bulky ethyl groups create a porous, less dense matrix suitable for filtering larger interferents in biosensors.
-
Copolymerization: Use 2,5-diethyl-1H-pyrrole as a "spacer" unit in copolymerization with standard pyrrole to control the mean conjugation length and modulate the optical bandgap (blue-shifting).
References
-
Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29(5), 283-293. Link
-
Waltman, R. J., & Bargon, J. (1984). Electrically conducting polymers: a review of the electropolymerization reaction, of the effects of chemical structure on polymer properties, and of applications towards technology. Canadian Journal of Chemistry, 64(1), 76-95. Link
-
Schottland, P., et al. (2000). Synthesis and polymerization of new 3,4-disubstituted pyrroles. Macromolecules. Link
-
Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and its derivatives: past, present, and future. Advanced Materials, 12(7), 481-494. Link
-
Andrieux, C. P., et al. (1990). Mechanism of the electrochemical polymerization of pyrrole. Journal of the American Chemical Society, 112(6), 2439-2440. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2,5-diethyl-1H-pyrrole
Standard Operating Procedure & Safety Guide: Handling 2,5-Diethyl-1H-pyrrole
Executive Summary & Chemical Profile 2,5-Diethyl-1H-pyrrole (CAS: 766-95-0)[1] is an electron-rich, dialkylated pyrrole derivative widely utilized as a specialized ligand in coordination chemistry, most notably in transition-metal-catalyzed ethylene trimerization to produce 1-hexene. Due to its specific reactivity profile—including susceptibility to autoxidation, light-induced degradation, and acid-catalyzed polymerization—handling this compound requires strict adherence to advanced laboratory safety protocols[2]. This guide provides a comprehensive operational and disposal framework designed for researchers and drug development professionals.
Quantitative Data & Physicochemical Properties
Understanding the physical properties of 2,5-diethyl-1H-pyrrole is the first step in designing a safe operational workflow.
| Property | Value | Operational Implication |
| CAS Number | 766-95-0[1] | Unique identifier for safety data sheet (SDS) retrieval and inventory tracking. |
| Molecular Formula | C8H13N[1] | High carbon-to-heteroatom ratio; indicates a combustible organic liquid. |
| Physical State | Liquid (Standard Conditions) | Requires splash mitigation strategies and secondary containment during transport. |
| Reactivity | Air/Light Sensitive[2] | Mandates inert atmosphere (Ar/N2) handling and amber glass storage to prevent degradation. |
Mechanistic Hazard Assessment
Before selecting Personal Protective Equipment (PPE), it is critical to understand the chemical causality behind the hazards:
-
Systemic Toxicity & Permeability: Like many low-molecular-weight alkylpyrroles, 2,5-diethyl-1H-pyrrole is highly lipophilic. This chemical property allows it to rapidly penetrate the lipid bilayer of human skin, leading to systemic toxicity if absorbed dermally.
-
Oxidative Instability: The electron-rich pyrrole ring is highly susceptible to autoxidation when exposed to atmospheric oxygen. This reaction forms reactive peroxides and dark, tarry polymeric byproducts that ruin catalytic yields.
-
Acid-Catalyzed Exothermic Polymerization: Exposure to strong Lewis or Brønsted acids triggers a rapid, exothermic polymerization reaction. This necessitates strict segregation from acidic waste streams to prevent thermal runaway or container rupture[2].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption and inhalation, the following PPE is mandatory. The selection is based strictly on the chemical's lipophilicity and volatility.
| PPE Category | Required Equipment | Causality & Expert Rationale |
| Hand Protection | Inner: Butyl rubber or EVOH laminate.Outer: Heavy-duty Nitrile (≥8 mil). | Standard thin nitrile gloves (4 mil) are highly permeable to lipophilic organic liquids and offer only temporary splash protection. The inner laminate/butyl layer prevents chemical breakthrough, while the outer nitrile layer provides mechanical dexterity and tear resistance. |
| Eye/Face Protection | ANSI Z87.1 chemical splash goggles. Add a face shield for volumes >50 mL. | Prevents severe ocular irritation from aerosolized droplets or accidental splashes during pressurized syringe transfers. |
| Body Protection | Flame-Resistant (FR) Lab Coat (e.g., Nomex) with knit cuffs. | 2,5-Diethyl-1H-pyrrole is combustible. FR coats prevent ignition in the event of a static discharge during transfer. Knit cuffs prevent exposed skin at the wrists. |
| Respiratory | Certified Chemical Fume Hood (80-120 fpm) or Inert Glovebox. | Prevents inhalation of toxic vapors. An inert glovebox (N2/Ar) is preferred not only for operator safety but to preserve the chemical integrity of the reagent from atmospheric oxygen and moisture. |
Operational Plan: Step-by-Step Handling Methodology
To ensure both operator safety and chemical integrity, 2,5-diethyl-1H-pyrrole must be handled using air-free techniques (Schlenk line or glovebox). The following protocol describes a self-validating syringe transfer method.
-
Step 1: Environmental Purging.
-
Action: Evacuate and backfill the receiving Schlenk flask with high-purity Argon or Nitrogen at least three times.
-
Causality: Removing O2 prevents the autoxidation of the pyrrole, ensuring the yield and reproducibility of downstream catalytic reactions.
-
Validation: The absence of bubbling when a test drop of inert solvent is introduced confirms a positive-pressure inert atmosphere.
-
-
Step 2: Syringe Preparation.
-
Action: Use a glass, gas-tight syringe equipped with a Luer-lock needle. Flush the syringe with inert gas prior to piercing the reagent septum.
-
Causality: Plastic syringes can leach plasticizers into lipophilic solvents, and a Luer-lock prevents the needle from detaching under backpressure, averting accidental exposure.
-
-
Step 3: Reagent Transfer.
-
Action: Draw the required volume of 2,5-diethyl-1H-pyrrole slowly to avoid cavitation. Inject directly into the inert reaction vessel.
-
Causality: Slow withdrawal prevents the formation of vapor bubbles, ensuring accurate volumetric measurement and minimizing aerosol generation.
-
Validation: A clear, pale liquid in the syringe confirms the reagent has not degraded; a dark/tarry appearance indicates polymerization and the batch must be discarded.
-
-
Step 4: Decontamination.
-
Action: Rinse the syringe immediately with a non-polar solvent (e.g., hexane or toluene), followed by acetone, discarding the rinsate into a designated halogen-free organic waste container.
-
Operational workflow for the safe, air-free handling of 2,5-diethyl-1H-pyrrole.
Spill Response and Disposal Plan
A rapid, calculated response to spills is essential to prevent inhalation exposure and environmental contamination[2].
Spill Response Protocol:
-
Isolate: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash.
-
Absorb: Do NOT use combustible materials like paper towels or sawdust. Apply an inert, inorganic absorbent such as vermiculite, dry sand, or a commercial diatomaceous earth spill kit. Causality: Combustible absorbents can ignite if the pyrrole undergoes a highly exothermic autoxidation or polymerization reaction.
-
Collect: Use non-sparking tools to sweep the absorbed material into a compatible, sealable polyethylene or glass container.
-
Ventilate: Allow the fume hood to run at maximum exhaust capacity for at least 30 minutes post-cleanup to clear residual vapors.
Waste Disposal Directives:
-
Segregation: Dispose of 2,5-diethyl-1H-pyrrole waste strictly in Non-Halogenated Organic Waste .
-
Acid Prohibition: Never mix pyrrole waste with acidic waste streams (e.g., nitric acid, sulfuric acid). Causality: Acids catalyze the violent polymerization of pyrroles, which can pressurize and rupture sealed waste carboys[2].
-
Storage: Store waste containers in a cool, dark, and well-ventilated area to inhibit photo-degradation and gas evolution.
Decision tree for 2,5-diethyl-1H-pyrrole spill response and waste disposal.
References
-
2,5-Diethyl-1H-pyrrole | CAS#:766-95-0 - Chemsrc. Available at:[Link]
-
Industrially relevant ethylene trimerization catalysts and processes - d-nb.info. Available at:[Link]
-
Microscale And Miniscale Organic Chemistry Laboratory Experiments - VDOC.PUB. Available at:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
